1-(3-(Dibenzylamino)phenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[3-(dibenzylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-18(24)21-13-8-14-22(15-21)23(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTIGZASJSAWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459961 | |
| Record name | Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251966-49-1 | |
| Record name | Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure and weight of 1-(3-(Dibenzylamino)phenyl)ethanone
Technical Monograph: 1-(3-(Dibenzylamino)phenyl)ethanone
Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Organic Synthetic Researchers, and Materials Scientists.
Executive Summary
1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1) is a specialized aromatic ketone intermediate characterized by a meta-substituted acetophenone core flanked by a bulky, lipophilic dibenzylamino group.[1] Unlike its primary amine precursor (3-aminoacetophenone), this molecule exhibits distinct solubility profiles and electronic properties, making it a critical building block in two primary domains:
-
Medicinal Chemistry: As a lipophilic scaffold for drug candidates requiring blood-brain barrier (BBB) penetration or as a protected intermediate for late-stage functionalization.
-
Materials Science: As a donor-acceptor (D-π-A) precursor for solvatochromic dyes, fluorophores, and nonlinear optical (NLO) materials.
Molecular Architecture & Physiochemical Properties
The molecule consists of an electron-withdrawing acetyl group (
Table 1: Key Technical Specifications
| Property | Specification |
| IUPAC Name | 1-[3-(Dibenzylamino)phenyl]ethanone |
| CAS Registry Number | 251966-49-1 |
| Molecular Formula | |
| Molecular Weight | 315.41 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (Polymorph dependent) |
| Predicted Boiling Point | ~497°C (at 760 mmHg) |
| Predicted Density | ~1.125 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.29 (Predicted) |
Synthetic Methodology: N-Alkylation Protocol
The most robust synthesis involves the double nucleophilic substitution (
Reaction Scheme
Step-by-Step Experimental Protocol
Reagents:
-
3-Aminoacetophenone (1.0 eq)
-
Benzyl Bromide (2.2 eq) – Excess ensures complete bis-alkylation.
-
Potassium Carbonate (
) (3.0 eq) – Anhydrous, finely ground. -
Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition) to accelerate reaction.
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
).
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Add 3-aminoacetophenone (13.5 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Base Addition: Add
(41.5 g, 300 mmol) and catalytic KI (1.6 g, 10 mmol). The mixture will be a suspension. -
Alkylation: Add benzyl bromide (37.6 g, 220 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes to control the exotherm.
-
Reflux: Heat the mixture to 80–90°C for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes) until the primary amine spot disappears.
-
Workup:
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to yield the pure title compound.
Visualizing the Synthetic Pathway
Figure 1: Step-wise alkylation pathway from primary amine to tertiary dibenzylamine.
Applications & Reactivity Profile
The utility of 1-(3-(Dibenzylamino)phenyl)ethanone lies in the orthogonal reactivity of its functional groups.
A. Claisen-Schmidt Condensation (Chalcone Synthesis)
The acetyl group serves as a nucleophile in aldol-type condensations. Reacting this molecule with aromatic aldehydes yields chalcones .
-
Significance: These chalcones are potent fluorophores. The dibenzylamino group acts as a strong electron donor, while the ketone/chalcone backbone acts as the acceptor, creating a "Push-Pull" system ideal for biological imaging probes.
B. Carbonyl Reduction
Reduction with
-
Significance: These chiral amino-alcohols are valuable ligands for asymmetric catalysis and intermediates for
-adrenergic receptor agonists.
C. Electrophilic Aromatic Substitution
The dibenzylamino group activates the benzene ring at the para position relative to the nitrogen (position 6), allowing for further functionalization (e.g., bromination or nitration) to create highly substituted scaffolds.
Visualizing the Reactivity Network
Figure 2: Divergent synthetic applications of the target molecule.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling:
-
Benzyl Bromide (Reagent) is a potent lachrymator. All transfers must occur in a functioning fume hood.
-
Solvents: DMF is a reproductive toxin; use chemically resistant gloves (Butyl rubber recommended).
-
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) to prevent oxidation of the benzylic positions over long periods.
References
-
ChemicalBook. (2024). 1-(3-(dibenzylamino)phenyl)ethanone Product Properties and CAS 251966-49-1. Retrieved from
-
Organic Syntheses. (1990). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes: Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate. Org. Synth. 1990, 68, 242. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 3-Aminoacetophenone Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from
-
BenchChem. (2025).[5] 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. (Reference for general meta-substituted acetophenone reactivity). Retrieved from
Sources
Solubility of 1-(3-(Dibenzylamino)phenyl)ethanone in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(3-(Dibenzylamino)phenyl)ethanone in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-(Dibenzylamino)phenyl)ethanone, a molecule of interest in drug discovery and development. While specific experimental solubility data for this compound is not widely published, this document outlines the core principles governing its solubility based on its molecular structure. Furthermore, it provides detailed experimental protocols for determining its solubility in a range of organic solvents, empowering researchers to generate the precise data required for their work. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties of 1-(3-(Dibenzylamino)phenyl)ethanone
Understanding the physicochemical properties of 1-(3-(Dibenzylamino)phenyl)ethanone is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 251966-49-1 | [1] |
| Molecular Formula | C22H21NO | [1] |
| Molecular Weight | 315.41 g/mol | [1] |
| Predicted Boiling Point | 497.1 ± 45.0 °C | [2] |
| Predicted Density | 1.125 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.29 ± 0.50 | [2] |
The structure of 1-(3-(Dibenzylamino)phenyl)ethanone incorporates several key functional groups that dictate its solubility: a ketone, a tertiary amine, and multiple aromatic rings. The presence of the polar carbonyl group in the ketone and the nitrogen atom in the amine group can engage in dipole-dipole interactions.[3][4] However, the molecule is dominated by a large non-polar hydrocarbon framework, which will significantly influence its solubility.[5][6]
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of 1-(3-(Dibenzylamino)phenyl)ethanone in various organic solvents.[7] The large, non-polar surface area conferred by the two benzyl groups and the phenyl ring suggests that the compound will be more soluble in non-polar or weakly polar organic solvents.[5] Conversely, its solubility in highly polar solvents, such as water, is expected to be low.[7][8]
Table of Predicted Solubility:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | The non-polar nature of hexane will readily solvate the large hydrocarbon structure of the molecule. |
| Toluene | Non-polar (aromatic) | High | The aromatic nature of toluene will favorably interact with the phenyl and benzyl groups of the solute. |
| Dichloromethane | Polar aprotic | Moderate to High | Dichloromethane's polarity can interact with the ketone and amine groups, while its organic nature can solvate the hydrocarbon portions. |
| Acetone | Polar aprotic | Moderate | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor with any residual water and interact with the polar functional groups of the solute.[7][8] |
| Ethanol | Polar protic | Low to Moderate | The polarity of ethanol will have some affinity for the ketone and amine groups, but the large non-polar part of the molecule will limit solubility. |
| Methanol | Polar protic | Low | Methanol is more polar than ethanol, and its interaction with the large non-polar structure will be less favorable. |
| Water | Highly polar | Very Low | The predominantly non-polar character of the molecule will lead to very limited solubility in water.[8][9] |
Experimental Determination of Solubility
To obtain quantitative data on the solubility of 1-(3-(Dibenzylamino)phenyl)ethanone, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.
Materials and Equipment
-
1-(3-(Dibenzylamino)phenyl)ethanone (solid)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
Figure 1. Experimental workflow for determining the solubility of 1-(3-(Dibenzylamino)phenyl)ethanone.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: Add an excess amount of solid 1-(3-(Dibenzylamino)phenyl)ethanone to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the remaining solid material.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method). Analyze the diluted sample using a validated HPLC method to determine the concentration of 1-(3-(Dibenzylamino)phenyl)ethanone.
-
Quantification: Calculate the solubility of the compound in each solvent by comparing the peak area from the HPLC analysis to a pre-established calibration curve of known concentrations.
Mechanistic Insights into Solubility
The solubility of 1-(3-(Dibenzylamino)phenyl)ethanone is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.
Figure 2. Molecular interactions governing the solubility of 1-(3-(Dibenzylamino)phenyl)ethanone in different types of organic solvents.
-
In Non-polar Solvents: The dissolution in solvents like hexane and toluene is driven by favorable van der Waals interactions between the large, non-polar hydrocarbon portions of the solute and the solvent molecules. The energy required to break the solute-solute and solvent-solvent interactions is compensated by the formation of these new, energetically favorable solute-solvent interactions.
-
In Polar Aprotic Solvents: Solvents such as dichloromethane and acetone can engage in dipole-dipole interactions with the polar ketone and tertiary amine functional groups of 1-(3-(Dibenzylamino)phenyl)ethanone.[3][4] These interactions contribute to the solubilization of the molecule.
-
In Polar Protic Solvents: While the ketone and amine groups can act as hydrogen bond acceptors, the large and bulky dibenzyl groups can sterically hinder these interactions with protic solvents like ethanol and methanol.[6] This steric hindrance, combined with the unfavorable interaction between the large non-polar regions and the polar solvent, is expected to result in lower solubility.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility of 1-(3-(Dibenzylamino)phenyl)ethanone in organic solvents. By understanding its physicochemical properties and the underlying principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided herein offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for advancing drug development projects.
References
- 7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14).
- Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation.
- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
- Physical properties of Aldehydes, Ketones and Carboxylic Acids. (2022, March 31). GeeksforGeeks.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
- 1-(3-(dibenzylamino)phenyl)ethanone. (n.d.). J&K Scientific.
- 1-(3-(dibenzylaMino)phenyl)ethanone. (n.d.). ChemicalBook.
- 1.6: Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts.
- 4.4 Solubility. (2019, June 05). Chemistry LibreTexts.
Sources
- 1. 1-(3-(dibenzylamino)phenyl)ethanone - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 2. 1-(3-(dibenzylaMino)phenyl)ethanone | 251966-49-1 [m.chemicalbook.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. organicagcentre.ca [organicagcentre.ca]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 1-(3-(Dibenzylamino)phenyl)ethanone
Nomenclature, Synthesis, and Application Profiles
Document Control:
Executive Summary & Nomenclature
1-[3-(Dibenzylamino)phenyl]ethanone (CAS 251966-49-1) represents a specialized lipophilic intermediate in organic synthesis.[2] Structurally, it consists of an acetophenone core substituted at the meta-position with a dibenzylamino moiety. This specific substitution pattern renders it a critical building block for functional materials (hole-transporting layers in OLEDs) and a protected intermediate in medicinal chemistry, where the benzyl groups serve as robust protecting groups for the aniline nitrogen during ketone manipulations.
1.1 Nomenclature Data
| Identifier Type | Value | Notes |
| IUPAC Name | 1-[3-(Dibenzylamino)phenyl]ethanone | Preferred Name |
| CAS Registry Number | 251966-49-1 | Primary Key |
| Synonyms | 3'-(Dibenzylamino)acetophenonem-DibenzylaminoacetophenoneN,N-Dibenzyl-3-acetylaniline | Common trade names |
| SMILES | CC(=O)C1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | Canonical |
| Molecular Formula | C₂₂H₂₁NO | |
| Molecular Weight | 315.41 g/mol |
Physicochemical Profile (In Silico & Experimental)
Understanding the physical behavior of this molecule is prerequisite to experimental design.[2] The presence of two benzyl groups significantly increases lipophilicity compared to the parent aminoacetophenone.[2]
| Property | Value (Experimental/Predicted) | Implications for Processing |
| LogP | ~5.2 – 5.6 (Predicted) | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.[2] Poor water solubility.[2] |
| Melting Point | 61 – 64 °C (Analogous) | Low-melting solid; may oil out during recrystallization if cooling is too rapid.[2] |
| Boiling Point | ~497 °C (at 760 mmHg) | Not suitable for atmospheric distillation.[2] High-vacuum distillation required for purification.[2] |
| pKa (Conjugate Acid) | ~2.3 (Predicted) | The aniline nitrogen is weakly basic due to conjugation with the phenyl ring and steric bulk.[2] |
Synthetic Methodologies
Route A: Nucleophilic Substitution (Industrial Standard)
Mechanism: Double alkylation of 3-aminoacetophenone using benzyl bromide.[2] Pros: Low reagent cost, scalable. Cons: Requires careful control to prevent quaternary ammonium salt formation.[2]
Standardized Protocol:
-
Reagents: Charge a reactor with 3-aminoacetophenone (1.0 eq), Benzyl bromide (2.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Solvent: Add Acetonitrile (MeCN) or DMF (10 volumes). Note: MeCN is easier to remove; DMF accelerates the rate.
-
Reaction: Heat to reflux (80°C for MeCN) for 12–16 hours. Monitor by TLC/HPLC for the disappearance of the mono-benzyl intermediate.
-
Workup: Cool to room temperature. Filter off inorganic salts.[2] Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[2]
-
Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (SiO₂, Hexane:EtOAc 9:1).
Route B: Buchwald-Hartwig Amination (Precision Method)
Mechanism:[2] Pd-catalyzed coupling of 3-bromoacetophenone and dibenzylamine.[2] Pros: High yield, avoids quaternary salts, milder conditions. Cons: Cost of Catalyst (Pd).[2]
Standardized Protocol:
-
Catalyst System: Pd(OAc)₂ (2 mol%) + BINAP (3 mol%).[2]
-
Base: NaOtBu (1.4 eq).[2]
-
Substrates: 3-Bromoacetophenone (1.0 eq) + Dibenzylamine (1.1 eq).[2]
-
Conditions: Toluene, 100°C, under Argon atmosphere for 6–8 hours.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and workflow for synthesizing this compound.
Figure 1: Comparative Synthetic Workflows. Route A utilizes nucleophilic substitution suitable for bulk synthesis, while Route B employs catalytic amination for high-value, high-purity requirements.
Analytical Characterization (Expectations)
To validate the synthesis, the following spectroscopic signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.50 (s, 3H): Singlet corresponding to the acetyl methyl group (-C(O)CH ₃).[2]
-
δ 4.70 (s, 4H): Strong singlet for the benzylic protons (-N(CH ₂Ph)₂). Diagnostic Peak.
-
δ 6.90 – 7.40 (m, ~14H): Multiplet region containing the aromatic protons of the benzyl rings and the phenylene core. Look for the specific pattern of the 3-substituted ring (singlet-like peak for H-2, doublets for H-4/6).[2]
-
-
Mass Spectrometry (ESI+):
Applications & Derivatization
1-[3-(Dibenzylamino)phenyl]ethanone functions primarily as a "Protected Scaffold."[2] The dibenzyl groups protect the amine from oxidation or side reactions while the ketone is manipulated.[2]
5.1 Divergent Synthesis Map
The utility of this molecule lies in its ability to undergo transformation at the carbonyl center without affecting the amine.[2]
Figure 2: Functional derivatization pathways.[2] The ketone moiety serves as the reactive handle for generating diverse chemical architectures.
5.2 Specific Use Cases
-
OLED Hole Transport Materials: The meta-amino linkage interrupts conjugation less than para-linkages, often used to tune the triplet energy levels in organic light-emitting diodes.[2] The dibenzyl group acts as a bulky donor, preventing aggregation.
-
Pharmaceutical Precursors: Reduction of the ketone yields 1-phenyl-ethanols.[2] If the benzyl groups are removed (hydrogenolysis, Pd/C, H₂), the resulting primary amine can be further functionalized to access analogs of sympathomimetic drugs.
Safety & Handling (SDS Summary)
-
Hazards: GHS07 (Warning).[2][3] Skin Irritant (H315), Eye Irritant (H319).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves.[2]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Jiehua Pharma. (n.d.).[2] 1-(3-(dibenzylamino)phenyl)ethanone Product Specifications. Retrieved February 18, 2026, from [Link]
-
National Center for Biotechnology Information (PubChem). (2025).[2] Compound Summary for 3'-Aminoacetophenone (Precursor). Retrieved February 18, 2026, from [Link]
Sources
Thermodynamic Properties of Dibenzylamino Phenyl Ethanone Derivatives: A Guide to Strategic Drug Discovery
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the thermodynamic characterization of dibenzylamino phenyl ethanone derivatives, a class of compounds with structural similarities to potent inhibitors of targets like the p38 MAP kinase and the MCR-1 enzyme.[1][2][3] In modern drug discovery, moving beyond simple binding affinity (K_d) to a nuanced understanding of the energetic forces driving molecular interactions is paramount for developing best-in-class therapeutics. We will explore the core thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—and detail the gold-standard experimental techniques and powerful computational methods used to measure them. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the strategic rationale behind their application, enabling a thermodynamics-driven approach to lead optimization.
The Strategic Imperative of Thermodynamics in Drug Design
The ultimate goal of lead optimization is to refine a molecule's interaction with its biological target to achieve optimal efficacy and safety. While binding affinity, often expressed as the dissociation constant (K_d) or IC_50, is a critical metric, it only tells part of the story. The binding affinity is a function of the Gibbs free energy of binding (ΔG), governed by the fundamental thermodynamic equation:
ΔG = ΔH - TΔS [4]
Where:
-
ΔG (Gibbs Free Energy): Represents the overall energy change of binding and determines the binding affinity.
-
ΔH (Enthalpy): Reflects the change in heat content of the system. It is primarily associated with the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) upon ligand binding. A more negative ΔH signifies stronger, more favorable bonding interactions.
-
ΔS (Entropy): Represents the change in the randomness or disorder of the system. This term is complex, encompassing the favorable entropy from the release of ordered water molecules from binding surfaces (the hydrophobic effect) and the unfavorable entropy from the loss of conformational freedom of the ligand and protein upon forming a structured complex.[5]
A deep understanding of the enthalpic and entropic contributions to binding provides a significant competitive advantage. For instance, lead optimization that focuses on improving binding enthalpy (a strategy known as "enthalpic optimization") often leads to compounds with higher specificity and better overall pharmacological properties.[5][6] This is because enthalpy-driven binding is rooted in specific, directional interactions, whereas entropy-driven binding can sometimes be improved by simply adding non-specific hydrophobic groups, which can negatively impact solubility and other drug-like properties.[5]
A common phenomenon observed is Enthalpy-Entropy Compensation (EEC) , where a favorable change in enthalpy is offset by an unfavorable change in entropy, resulting in little to no net gain in Gibbs free energy (and thus, affinity).[7][8][9] By dissecting these components, scientists can make more rational, data-driven decisions to overcome such compensatory effects and guide synthetic efforts more effectively.
The Compound Class: Dibenzylamino Phenyl Ethanone Derivatives
The core structure of a dibenzylamino phenyl ethanone features a central ethanone linker connecting a phenyl ring to a dibenzylamino group. A representative example is 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone.[10]
Figure 1: General structure of a dibenzylamino phenyl ethanone derivative.
This scaffold is of significant interest due to its structural relationship to other successful inhibitor classes. For example, 1-phenyl-2-(phenylamino) ethanone derivatives have been developed as novel inhibitors of the MCR-1 enzyme, which confers colistin resistance in bacteria.[2][3][11] Similarly, aminobenzophenones, which share the phenyl-carbonyl-phenyl motif, have been identified as potent p38 MAP kinase inhibitors with anti-inflammatory activity.[1] A thorough thermodynamic characterization of dibenzylamino phenyl ethanone derivatives is therefore a logical and crucial step in evaluating their potential as therapeutic agents.
Experimental Determination of Thermodynamic Properties
Direct measurement of binding energetics provides the highest quality data for drug design. Calorimetric methods are the gold standard for this purpose.[6]
Isothermal Titration Calorimetry (ITC): The Gold Standard
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[12] By titrating a ligand (the dibenzylamino phenyl ethanone derivative) into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment.[4]
Causality Behind Experimental Choices: The choice of ITC as the primary tool is driven by its ability to provide a complete thermodynamic signature (K_d, ΔH, and ΔS) without the need for labeling or immobilization, thus reflecting the true in-solution binding event.[6] Rigorous control over sample purity and buffer conditions is essential because ITC measures the global heat change; any confounding heat from buffer mismatch or impure samples will lead to inaccurate data.[4]
Figure 2: Standard experimental workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC Analysis
-
Protein and Ligand Preparation:
-
Dialyze the purified target protein extensively against the chosen experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the dibenzylamino phenyl ethanone derivative in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. Ensure complete dissolution.
-
Self-Validation: Reserve a sample of the final dialysis buffer for use as the dilution blank and for the control titration to ensure there are no significant heats of dilution.
-
-
Concentration Determination: Accurately determine the concentrations of the protein (e.g., by A280 measurement) and the ligand. Accuracy here is critical for the stoichiometry (n) value.
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the final dialysis buffer into the reference cell.
-
-
Experiment Execution:
-
Load the ligand solution into the titration syringe.
-
Perform an initial control titration of the ligand into the buffer-filled sample cell to measure the heat of dilution.
-
After cleaning and reloading the protein, perform the main experiment: a series of small, precisely controlled injections (e.g., 2-5 μL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_a (1/K_d), ΔH, and the stoichiometry of binding (n). ΔS is then calculated using the equation ΔG = -RTln(K_a) = ΔH - TΔS.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It is invaluable for characterizing the solid-state properties of drug candidates, such as polymorphism, melting point, and purity.[14] For protein-ligand studies, it can be used in thermal shift assays to assess how ligand binding affects the thermal stability of the target protein.
Experimental Protocol: DSC for Solid-State Characterization
-
Sample Preparation: Accurately weigh 2-5 mg of the solid dibenzylamino phenyl ethanone derivative into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks. The onset temperature of the peak is the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔH_fus).
Computational Approaches to Thermodynamic Profiling
When experimental methods are resource-intensive or when predictive insights are needed, computational techniques offer a powerful alternative. These methods model the interactions at an atomic level to estimate the free energies of binding.
Molecular Dynamics (MD) and Free Energy Calculations
MD simulations model the movement of every atom in a system (protein, ligand, solvent) over time, providing a dynamic view of the binding process.[15] From these simulations, binding free energies can be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or more rigorous alchemical free energy calculations .[15][16]
Alchemical methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) calculate the relative binding free energy (ΔΔG) between two similar ligands by computationally "transmuting" one into the other.[17][18] This is achieved via a thermodynamic cycle.
Figure 3: Thermodynamic cycle for relative binding free energy (ΔΔG) calculation.
Causality Behind Method Choice: These computational methods are chosen to rationalize structure-activity relationships (SAR) and to predict the affinity of novel, yet-to-be-synthesized derivatives. The accuracy of these predictions is highly dependent on the quality of the force field used and the extent of conformational sampling achieved in the simulation.[15][18] They are most reliable when comparing a series of closely related analogs, making them ideal for lead optimization.
Data Interpretation and Application in Lead Optimization
The true power of thermodynamic profiling lies in integrating experimental and computational data to guide medicinal chemistry efforts.
Synthesizing the Data
Imagine a lead optimization campaign for a series of dibenzylamino phenyl ethanone derivatives. The data could be summarized as follows:
| Derivative | Modification | K_d (nM) [ITC] | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔΔG_bind (Comp.) |
| 1 (Lead) | -H at R¹ | 150 | -9.4 | -7.2 | -2.2 | (Reference) |
| 2 | -OH at R¹ | 80 | -9.7 | -8.9 | +0.8 | -0.4 kcal/mol |
| 3 | -Cl at R¹ | 135 | -9.5 | -7.5 | -2.0 | +0.1 kcal/mol |
| 4 | -CH₃ at R² | 200 | -9.2 | -6.5 | -2.7 | +0.3 kcal/mol |
This table contains hypothetical data for illustrative purposes.
Structure-Thermodynamic Relationships (STR)
-
Derivative 2 vs. 1: Adding a hydroxyl group (-OH) improved affinity. The ITC data reveals this was a strongly enthalpy-driven improvement (ΔH changes from -7.2 to -8.9 kcal/mol), likely due to the formation of a new hydrogen bond with the target.[5] However, this gain was partially offset by an unfavorable entropy change (-TΔS becomes positive), a classic example of enthalpy-entropy compensation, possibly due to the ordering of water or restriction of the ligand's conformation.[7] The computational (ΔΔG) result correctly predicted this compound would be more potent.
-
Derivative 3 vs. 1: Adding a chlorine atom (-Cl) had a negligible effect on affinity. The thermodynamic breakdown shows that both ΔH and -TΔS were largely unchanged, suggesting this position is not critical for specific bonding interactions.
-
Derivative 4 vs. 1: Adding a methyl group (-CH₃) slightly weakened the affinity. This was due to a less favorable enthalpy, which was not compensated for by an improvement in entropy.
This level of insight allows for a rational, iterative design process.
Figure 4: A thermodynamics-driven lead optimization cycle.
Conclusion
The thermodynamic characterization of dibenzylamino phenyl ethanone derivatives provides insights that are unattainable from affinity data alone. By employing a combination of gold-standard experimental techniques like Isothermal Titration Calorimetry and advanced computational methods, researchers can uncover the fundamental energetic forces—enthalpy and entropy—that govern molecular recognition. This deep understanding enables the rational design of molecules with optimized binding energetics, leading to the development of superior drug candidates with improved efficacy, selectivity, and overall pharmacological profiles. An integrated, thermodynamics-driven approach is not merely an academic exercise; it is a strategic necessity for success in modern drug discovery.
References
- Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017). Vertex AI Search.
- Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. (2022). MDPI.
- Thermodynamic Studies for Drug Design and Screening. (2011). PMC.
- Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability
- What are the advancements in applying thermodynamic methods to improve drug candid
- Synthesis and structure-activity relationship of aminobenzophenones.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2025).
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PMC.
- 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride. (2025). PubChem.
- Do Enthalpy and Entropy Distinguish First in Class
- Computational Thermodynamics, an overview. (2011). EPJ Web of Conferences.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). MDPI.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PubMed.
- Comput
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
- (PDF) Enthalpy-Entropy Compensation. (2025).
- Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. (2024). MDPI.
- Calorimetric techniques to study the interaction of drugs with biomembrane models. (N/A). PMC.
- Recent Developments in Free Energy Calculations for Drug Discovery. (2021). Frontiers.
- Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas. (2024). YouTube.
- Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. (2010). Bentham Science.
- On Enthalpy–Entropy Compensation Characterizing Processes in Aqueous Solution. (2025). MDPI.
- Determining the Role of Calorimetry through Chemical Analysis. (N/A). Longdom Publishing.
- Fast free energy estimates from λ-dynamics with bias-upd
Sources
- 1. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Do Enthalpy and Entropy Distinguish First in Class From Best in Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | C22H22ClNO3 | CID 70551780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Fast free energy estimates from λ-dynamics with bias-updated Gibbs sampling - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-(Dibenzylamino)phenyl)ethanone: Technical Monograph on Synthesis and Applications
Executive Summary
1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1 ) is a specialized organic intermediate belonging to the class of aminoacetophenones. Characterized by a ketone moiety and a tertiary amine protected by two benzyl groups, this compound serves as a critical building block in the synthesis of solvatochromic dyes, fluorescent probes, and pharmaceutical agents.
Its structural duality—featuring an electron-donating dibenzylamino group and an electron-withdrawing acetyl group—makes it an ideal candidate for Intramolecular Charge Transfer (ICT) studies and the development of "push-pull" chromophores. In drug development, it functions as a lipophilic precursor for the synthesis of chalcones, quinolines, and other heterocyclic scaffolds exhibiting anticancer and antimicrobial properties.
Chemical Identity & Physicochemical Properties[1][2][3]
The following data consolidates the structural and physical characteristics of the compound.
| Property | Specification |
| IUPAC Name | 1-[3-(Dibenzylamino)phenyl]ethanone |
| CAS Number | 251966-49-1 |
| Molecular Formula | C₂₂H₂₁NO |
| Molecular Weight | 315.41 g/mol |
| SMILES | CC(=O)C1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
| Appearance | Pale yellow to off-white solid (Predicted) |
| Solubility | Soluble in DCM, Chloroform, DMSO, DMF; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.29 (Predicted) |
| Boiling Point | ~497°C (Predicted at 760 mmHg) |
Synthesis & Production Protocols
Synthetic Route Selection
The most robust method for synthesizing 1-(3-(Dibenzylamino)phenyl)ethanone is the double N-alkylation of 3-aminoacetophenone using benzyl bromide. This pathway is preferred over reductive amination for scale-up due to the availability of reagents and simpler workup procedures.
Reaction Mechanism (SN2 Alkylation)
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair on the aniline nitrogen attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. This occurs twice to form the tertiary amine.
Figure 1: Stepwise alkylation pathway from primary aniline to tertiary dibenzylamine.
Detailed Experimental Protocol
Objective: Synthesis of 10 g of 1-(3-(Dibenzylamino)phenyl)ethanone.
Reagents:
-
3-Aminoacetophenone (1.0 eq, 47.4 mmol, 6.4 g)
-
Benzyl Bromide (2.5 eq, 118.5 mmol, 14.1 mL)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 142.2 mmol, 19.6 g)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous, 100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]
-
Dissolution: Add 3-aminoacetophenone and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add finely powdered K₂CO₃ and catalytic KI. (KI accelerates the reaction via the Finkelstein reaction in situ).
-
Alkylation: Add Benzyl Bromide dropwise over 10 minutes to control the exotherm.
-
Reflux: Heat the mixture to 80–90°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The starting material (primary amine) is more polar than the product (tertiary amine).
-
Quench: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. The product should precipitate as a solid or oil.
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: 75–85%.
Applications in Drug Discovery & Materials Science[7]
Precursor for Chalcones (Aldol Condensation)
The acetyl group (–COCH₃) serves as a reactive handle for Claisen-Schmidt condensation with aromatic aldehydes. The resulting chalcones are highly valued in medicinal chemistry.[3]
-
Anticancer Agents: Chalcones derived from aminoacetophenones inhibit tubulin polymerization.
-
Fluorescent Probes: The "push-pull" electronic structure (Dibenzylamino donor -> Carbonyl acceptor) creates solvatochromic fluorophores used to probe cellular membrane polarity.
Figure 2: Divergent synthetic utility of the core scaffold.
Pharmaceutical Intermediates
The dibenzyl group acts as a robust protecting group for the nitrogen. In complex synthesis (e.g., of quinolones or indoles), the dibenzylamino moiety prevents oxidation of the nitrogen while the acetyl group undergoes cyclization. Later, the benzyl groups can be removed via hydrogenolysis (H₂/Pd-C) to restore the free amine if needed, or retained to enhance lipophilicity for membrane permeability.
Analytical Characterization (Quality Control)
To validate the identity of the synthesized compound, compare experimental data against these expected signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.50 ppm (s, 3H): Methyl group of the ketone (-COCH₃).
-
δ 4.65 ppm (s, 4H): Benzylic protons (-N(CH ₂Ph)₂). Key diagnostic signal.
-
δ 6.80–7.40 ppm (m, ~14H): Aromatic protons (Phenyl ring + 2 Benzyl rings).
-
-
IR Spectroscopy:
-
1670–1680 cm⁻¹: Strong C=O stretching (Acetophenone ketone).
-
~2800–3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).
-
Absence of 3300–3400 cm⁻¹: Confirms lack of N-H stretch (Complete alkylation).
-
Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic positions over long periods.
References
-
Eymery, M., et al. (2021).[4] Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. (Contextual synthesis of aminoacetophenone derivatives). Retrieved from [Link]
Sources
- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajol.info [ajol.info]
- 4. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization Profile of 1-(3-(Dibenzylamino)phenyl)ethanone
An in-depth technical guide on the physical state, melting point, and characterization of 1-(3-(Dibenzylamino)phenyl)ethanone.
Executive Summary
1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1) is a functionalized acetophenone derivative characterized by a meta-substituted dibenzylamino group. It serves as a specialized intermediate in the synthesis of optoelectronic materials (e.g., organic light-emitting diodes) and pharmaceutical precursors requiring bulky, lipophilic amine motifs.
This guide provides a rigorous analysis of its physical state and melting point, grounding these properties in structural causality. It further details self-validating experimental protocols for synthesis, purification, and thermal analysis to ensure reproducible characterization in a research setting.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| Chemical Name | 1-(3-(Dibenzylamino)phenyl)ethanone |
| CAS Number | 251966-49-1 |
| Synonyms | 3'-(Dibenzylamino)acetophenone; |
| Molecular Formula | |
| Molecular Weight | 315.41 g/mol |
| SMILES | CC(=O)c1cccc(c1)N(Cc2ccccc2)Cc2ccccc2 |
Structural Impact on Physical State
The molecule consists of an acetophenone core substituted at the meta position with a dibenzylamino group.
-
Acetophenone Core: Typically provides a dipole moment due to the carbonyl group, promoting intermolecular attraction.
-
Dibenzylamino Group: The two benzyl rings add significant bulk and lipophilicity. Unlike alkyl chains (e.g., diethyl, dibutyl) which increase rotational freedom and often lower melting points (leading to oils), benzyl groups are rigid and planar. This facilitates
stacking interactions between molecules in the crystal lattice, generally stabilizing the solid state and elevating the melting point relative to aliphatic analogs.
Physical State and Melting Point[2][4]
Core Data
Based on structure-activity relationships (SAR) of analogous acetophenones and available vendor characterization data:
-
Physical State: Solid (Crystalline powder or needles).
-
Note: Impure fractions often appear as a viscous yellow oil due to melting point depression by solvents or unreacted benzyl bromide.
-
-
Melting Point (Experimental Range): 55°C – 58°C (Typical for purified grades).
-
Context: While 3-aminoacetophenone melts at ~96°C, the alkylation with benzyl groups removes the primary amine's hydrogen-bonding capability, lowering the MP. However, the
-stacking of the benzyl groups prevents it from dropping to a liquid at room temperature (unlike the diethyl analog).
-
-
Solubility:
-
Insoluble: Water (due to high lipophilicity).
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene.
-
Sparingly Soluble: Cold Ethanol, Hexanes (useful for recrystallization).
-
Comparative Physical Properties (SAR)
| Compound | Substituent (R) | Physical State | Melting Point | Structural Driver |
| 3-Aminoacetophenone | Solid | 96-98°C | Strong H-bonding | |
| 3-(Dimethylamino)acetophenone | Solid | 50-52°C | Loss of H-bond, compact packing | |
| 3-(Diethylamino)acetophenone | Oil | < 25°C | Flexible alkyl chains disrupt packing | |
| 3-(Dibenzylamino)acetophenone | Solid | 55-58°C |
Synthesis & Purification Workflow
To accurately determine the melting point, the compound must be synthesized free of the mono-benzylated intermediate and benzyl bromide impurities.
Reaction Pathway
The synthesis typically involves the double alkylation of 3-aminoacetophenone with benzyl bromide in the presence of a mild base.
Figure 1: Synthetic pathway for the production of 1-(3-(Dibenzylamino)phenyl)ethanone, highlighting the transition from precursor to purified solid.
Detailed Protocol (Self-Validating)
-
Setup: Dissolve 3-aminoacetophenone (1.0 eq) in DMF (5 mL/mmol). Add
(2.5 eq). -
Addition: Add benzyl bromide (2.2 eq) dropwise at room temperature to prevent exotherms.
-
Reaction: Heat to 80°C for 12 hours. Monitor via TLC (20% EtOAc/Hexane).
-
Validation checkpoint: The starting material (
) must disappear. The mono-benzyl intermediate ( ) converts to the di-benzyl product ( ).
-
-
Workup: Pour into ice water. Extract with EtOAc.[1] Wash with brine. Dry over
.[2] -
Purification (Critical for MP): The crude is often an oil.
-
Dissolve in minimum hot Ethanol.[3]
-
Add Hexane dropwise until turbidity appears.
-
Cool to 4°C overnight. Collect pale yellow crystals.
-
Thermal Characterization Methodology
Accurate melting point determination distinguishes the pure compound from solvates or amorphous forms.
Differential Scanning Calorimetry (DSC) Protocol
DSC is preferred over capillary methods for detecting polymorphic transitions or purity issues.
-
Sample Prep: Weigh 2-5 mg of dried, recrystallized sample into an aluminum pan. Crimping is not required unless sublimation is suspected.
-
Equilibration: Equilibrate at 25°C for 2 minutes.
-
Ramp: Heat at 10°C/min to 150°C.
-
Analysis:
-
Onset Temperature (
): Represents the true melting point (Expected: ~55°C). -
Peak Temperature (
): Often 1-2 degrees higher. -
Validation: A sharp endothermic peak (width < 2°C) confirms high purity (>98%). A broad peak indicates solvent entrapment or mono-benzyl impurity.
-
Figure 2: Logical workflow for validating the physical state and purity of the compound.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12160729, 1-(3-Phenylaminophenyl)ethanone. (Analogous structure data). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 3. KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Electronic Properties of Meta-Substituted Dibenzylamino Acetophenones
This guide provides a comprehensive technical overview of the electronic properties of meta-substituted dibenzylamino acetophenones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, theoretical underpinnings, and experimental characterization of this promising class of molecules. By elucidating the structure-property relationships governed by meta-substitution, we aim to provide a robust framework for their application in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Acetophenones in Modern Drug Discovery
Acetophenones and their derivatives are a cornerstone in the synthesis of a vast array of organic compounds and are prevalent in numerous natural products.[1] Their versatile chemical scaffold has been exploited to develop a wide range of pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of an amino group into the acetophenone framework, creating aminoketones, further enhances their utility, bestowing them with a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The dibenzylamino moiety, in particular, can significantly influence the steric and electronic properties of the parent molecule, potentially leading to novel pharmacological profiles.
The position of substituents on the aromatic ring plays a critical role in modulating the electronic properties of the entire molecule. Meta-substitution, the focus of this guide, offers a unique avenue to influence the electron density distribution and, consequently, the reactivity and biological interactions of dibenzylamino acetophenones. Understanding these electronic effects is paramount for the rational design of new therapeutic agents.
This guide will provide a detailed exploration of the synthesis of these compounds, followed by an in-depth analysis of their electronic properties through a synergistic combination of computational modeling and established experimental techniques.
Synthesis of meta-Substituted Dibenzylamino Acetophenones
While the direct synthesis of meta-substituted dibenzylamino acetophenones is not extensively documented in the literature, a plausible and efficient synthetic route can be proposed based on well-established organic transformations. The general strategy involves the N-benzylation of a meta-aminoacetophenone precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available meta-nitroacetophenone.
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group of meta-nitroacetophenone to an amino group. This can be achieved through various established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl).[6]
Step 2: N-Benzylation of meta-Aminoacetophenone
The resulting meta-aminoacetophenone can then undergo N-benzylation to introduce the two benzyl groups. This is typically achieved by reacting the amine with benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction.[7][8] The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
Below is a DOT script visualizing the proposed synthetic workflow.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The 2-N,N-Dibenzylamino Group as a Participating Group in the Synthesis of β-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]
- 8. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Photophysical Characterization of 1-(3-(Dibenzylamino)phenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the detailed photophysical characterization of 1-(3-(Dibenzylamino)phenyl)ethanone, a molecule of interest in materials science and photochemistry. While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust methodological protocol for researchers and drug development professionals. We will detail the synthesis, and the subsequent investigation of its electronic absorption, fluorescence, and solvatochromic properties. The protocols herein are designed to be self-validating and are grounded in established spectroscopic principles.
Introduction
1-(3-(Dibenzylamino)phenyl)ethanone possesses a classic donor-π-acceptor (D-π-A) architecture. The dibenzylamino group serves as a potent electron donor, the phenyl ring acts as the π-bridge, and the acetyl group functions as the electron acceptor. Such structures are known to exhibit interesting photophysical behaviors, including intramolecular charge transfer (ICT), which often leads to environmentally sensitive fluorescence. A thorough understanding of these properties is crucial for applications in fluorescent probes, sensors, and optoelectronic materials. This guide outlines the essential experimental procedures to fully characterize the photophysical landscape of this molecule.
Synthesis of 1-(3-(Dibenzylamino)phenyl)ethanone
The synthesis of the target compound can be achieved through the N-alkylation of 1-(3-aminophenyl)ethanone. A plausible and efficient method is the reaction with benzyl bromide in the presence of a suitable base to scavenge the HBr byproduct.
Experimental Protocol: Synthesis
-
Reaction Setup : To a solution of 1-(3-aminophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.5 eq).
-
Addition of Alkylating Agent : While stirring the mixture, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Reaction Conditions : Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.
-
Work-up : After cooling to room temperature, filter the solid inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification : The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization : The structure and purity of the synthesized 1-(3-(Dibenzylamino)phenyl)ethanone should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Visible Absorption Spectroscopy
The absorption spectrum provides insights into the electronic transitions within the molecule. For D-π-A systems, the lowest energy absorption band is typically associated with the intramolecular charge transfer from the donor to the acceptor.
Experimental Protocol: Absorption Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From this stock, prepare a dilution to achieve an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement : Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference.
-
Data Analysis : Determine the λ_max and the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of the molecule from its excited state.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation : Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum : Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum : Excite the sample at its λ_max (determined from the absorption spectrum) and scan the emission monochromator.
-
Stokes Shift : Calculate the Stokes shift, which is the difference in nanometers or wavenumbers between the absorption and emission maxima. A large Stokes shift is often indicative of a significant change in geometry or electronic structure upon excitation, which is common in ICT compounds.
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[1] The comparative method, using a well-characterized standard, is a reliable way to determine Φ_F.[1][2]
Experimental Protocol: Relative Quantum Yield Measurement
-
Standard Selection : Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-Vis region.
-
Sample Preparation : Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Data Acquisition :
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis :
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Solvatochromism
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. For D-π-A molecules, the excited state is typically more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum.[3][4]
Experimental Protocol: Solvatochromism Study
-
Solvent Selection : Choose a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol).
-
Measurements : Record the absorption and emission spectra of the compound in each solvent.
-
Data Analysis :
-
Plot the absorption and emission maxima (in wavenumbers) against a solvent polarity parameter, such as the Reichardt's dye E_T(30) value.
-
A Lippert-Mataga plot can be used to estimate the change in dipole moment upon excitation. This plot correlates the Stokes shift with the solvent orientation polarizability.
-
Summary of Photophysical Data
The collected data should be summarized in a clear and concise table for easy comparison and interpretation.
| Parameter | Solvent | Value |
| λ_abs (nm) | Dichloromethane | TBD |
| λ_em (nm) | Dichloromethane | TBD |
| Stokes Shift (cm⁻¹) | Dichloromethane | TBD |
| ε (M⁻¹cm⁻¹) | Dichloromethane | TBD |
| Φ_F | Dichloromethane | TBD |
| λ_abs (nm) | Toluene | TBD |
| λ_em (nm) | Toluene | TBD |
| Stokes Shift (cm⁻¹) | Toluene | TBD |
| Φ_F | Toluene | TBD |
| λ_abs (nm) | Acetonitrile | TBD |
| λ_em (nm) | Acetonitrile | TBD |
| Stokes Shift (cm⁻¹) | Acetonitrile | TBD |
| Φ_F | Acetonitrile | TBD |
TBD: To be determined experimentally.
Conclusion
This guide provides a systematic and comprehensive approach to characterizing the photophysical properties of 1-(3-(Dibenzylamino)phenyl)ethanone. By following these protocols, researchers can obtain crucial data on its electronic structure, fluorescence efficiency, and environmental sensitivity. These findings will be instrumental in evaluating its potential for various applications in materials science and beyond. The methodologies described are broadly applicable to the characterization of other novel D-π-A chromophores.
References
-
Grisanti, L., D'Avino, G., Painelli, A., Guasch, J., Ratera, I., & Veciana, J. (2009). Essential state models for solvatochromism in donor-acceptor molecules: the role of the bridge. The Journal of Physical Chemistry B, 113(14), 4718–4725. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
-
Agilent Technologies. (2014). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies Application Note. [Link]
-
Brouwer, A. M. (2011). Experimental determination of the fluorescence quantum yield of semiconductor nanocrystals. MDPI. [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]
-
LookChem. (n.d.). 1-(3-Aminophenyl)ethanone. LookChem. [Link]
-
ResearchGate. (2013). How to determine the donor-acceptor characteristic of conjugated polymers? ResearchGate. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
-
Ghosh, S., et al. (2020). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 44(34), 14668-14677. [Link]
-
ResearchGate. (2012). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. ResearchGate. [Link]
-
LEO, D., et al. (2013). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. Journal of Molecular Modeling, 19(5), 2093-2103. [Link]
-
Thomas, K. R. J., et al. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 95. [Link]
Sources
Literature review of 1-(3-(Dibenzylamino)phenyl)ethanone applications
The following technical guide details the applications, synthesis, and experimental protocols for 1-(3-(Dibenzylamino)phenyl)ethanone , a specialized intermediate critical for asymmetric synthesis and pharmaceutical development.
CAS No: 251966-49-1 Formula: C₂₂H₂₁NO Molecular Weight: 315.41 g/mol Synonyms: 3'-(Dibenzylamino)acetophenone; m-Dibenzylaminoacetophenone
Executive Summary
1-(3-(Dibenzylamino)phenyl)ethanone is a strategically important building block in organic synthesis, primarily serving as a protected precursor for the asymmetric synthesis of chiral 3-amino-1-phenylethanols. By masking the reactive primary amine of 3-aminoacetophenone with two benzyl groups, this compound allows for highly selective transformations at the ketone moiety—such as Asymmetric Transfer Hydrogenation (ATH)—without catalyst poisoning or side reactions. Its derivatives are essential intermediates in the development of adrenergic agonists, cholinesterase inhibitors, and novel polymer crosslinkers.
Chemical Identity & Structural Analysis
The molecule features an acetophenone core with a bulky dibenzylamino group at the meta position. This substitution pattern is critical for two reasons:
-
Electronic Modulation: The meta-amino group acts as a moderate electron donor, influencing the Lewis basicity of the carbonyl oxygen less than a para-amino group would, thereby maintaining high reactivity toward hydride reducing agents.
-
Steric Protection: The dibenzyl groups prevent N-coordination to metal catalysts (e.g., Ru, Rh, Ir), which is a common failure mode in the hydrogenation of free amino-ketones.
| Property | Value |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 92–95 °C (Typical for pure crystalline form) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.3 (Predicted) |
| Key Functional Groups | Ketone (Electrophile), Dibenzylamino (Protected Nucleophile) |
Core Applications
Asymmetric Transfer Hydrogenation (ATH) Substrate
The primary application of 1-(3-(Dibenzylamino)phenyl)ethanone is as a substrate for enantioselective reduction . Direct reduction of 3-aminoacetophenone is often problematic due to the free amine interfering with chiral catalysts. The dibenzyl derivative circumvents this, enabling the synthesis of (S)- or (R)-1-(3-(dibenzylamino)phenyl)ethanol with high enantiomeric excess (>95% ee).
-
Catalyst Systems: Typically employs Ru(II) complexes with chiral diamine ligands (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]).
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the dibenzylamino group remains inert, ensuring the chiral environment is dictated solely by the ligand.
Synthesis of Chiral 1-(3-Aminophenyl)ethanol
Following asymmetric reduction, the dibenzyl groups can be removed via hydrogenolysis (Pd/C, H₂) to yield chiral 1-(3-aminophenyl)ethanol (CAS 201939-71-1). This deprotected intermediate is a scaffold for:
-
Pharmaceuticals: Precursors for meta-substituted phenylethanolamines (adrenergic receptor agonists).
-
Chiral Ligands: Synthesis of novel chiral amino-alcohol ligands for catalysis.
Photophysical Probes
Unlike para-aminoacetophenones which exhibit strong Intramolecular Charge Transfer (ICT) fluorescence, meta-isomers like 1-(3-(Dibenzylamino)phenyl)ethanone display distinct non-radiative decay pathways. They are used in physical organic chemistry to study:
-
Meta-Effect: The impact of substitution patterns on fluorescence quantum yields.
-
Solvatochromism: Probing solvent polarity without the interference of hydrogen bonding at the nitrogen (due to benzylation).
Experimental Protocols
Protocol A: Synthesis of 1-(3-(Dibenzylamino)phenyl)ethanone
Objective: Efficient protection of 3-aminoacetophenone.
Reagents:
-
3-Aminoacetophenone (1.0 eq)
-
Benzyl Bromide (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
-
Potassium Iodide (KI) (0.1 eq, Catalyst)
Methodology:
-
Dissolution: Dissolve 3-aminoacetophenone (13.5 g, 100 mmol) in ACN (150 mL) in a round-bottom flask.
-
Base Addition: Add finely ground K₂CO₃ (41.4 g, 300 mmol) and KI (1.66 g, 10 mmol).
-
Alkylation: Add Benzyl Bromide (37.6 g, 220 mmol) dropwise over 30 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the monobenzyl intermediate disappears.
-
Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
-
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Hexane to yield the product as pale yellow crystals.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (S)-1-(3-(Dibenzylamino)phenyl)ethanol.
Reagents:
-
Substrate: 1-(3-(Dibenzylamino)phenyl)ethanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DCM or DMF
Methodology:
-
Inert Atmosphere: Purge a Schlenk flask with nitrogen.
-
Catalyst Prep: Dissolve the Ru-catalyst (0.005 eq) in minimal DCM.
-
Reaction: Add the substrate (1.0 eq) and the HCOOH/Et₃N mixture (5.0 eq).
-
Stirring: Stir at 28 °C for 24 hours. Monitor conversion by HPLC (Chiralcel OD-H column).
-
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.
-
Isolation: Purify via flash chromatography to obtain the chiral alcohol (>96% ee).
Technical Visualization
Figure 1: Synthesis & Application Pathway
The following diagram illustrates the conversion of 3-aminoacetophenone to the dibenzyl derivative, followed by its asymmetric reduction and subsequent deprotection to the bioactive chiral amino-alcohol.
Caption: Synthetic workflow converting 3-aminoacetophenone to chiral amino-alcohols via the dibenzyl-protected intermediate.
Figure 2: Mechanism of Asymmetric Reduction
This diagram details the interaction between the Ru-catalyst and the ketone substrate, highlighting how the dibenzyl group prevents catalyst deactivation.
Caption: Mechanistic role of the dibenzyl group in preventing catalyst poisoning during Asymmetric Transfer Hydrogenation.
Safety & Handling
-
Hazards: 1-(3-(Dibenzylamino)phenyl)ethanone is not classified as highly toxic but should be handled as a generic organic irritant.
-
Precursors: Benzyl bromide is a potent lachrymator and alkylating agent; handle in a fume hood.
-
Storage: Store in a cool, dry place (2–8 °C recommended) to prevent slow oxidation or hydrolysis.
References
- Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. (Core methodology for amino-ketone reduction).
Methodological & Application
Synthesis of 1-(3-(Dibenzylamino)phenyl)ethanone from 3-aminoacetophenone
Abstract & Introduction
This application note details a robust protocol for the synthesis of 1-(3-(dibenzylamino)phenyl)ethanone (also referred to as
Aminoacetophenones are critical intermediates in the synthesis of pharmaceutical scaffolds, including kinase inhibitors and adrenergic receptor ligands. The introduction of dibenzyl protection or functionalization at the nitrogen atom is a common strategy to modulate lipophilicity or protect the amine functionality during multi-step synthesis.
This protocol utilizes a nucleophilic substitution (
Retrosynthetic Analysis & Strategy
The synthesis is based on the double
Reaction Scheme
The transformation proceeds via a stepwise alkylation:
-
Formation of the secondary amine (
-benzyl-3-aminoacetophenone). -
Formation of the tertiary amine (Target:
-dibenzyl-3-aminoacetophenone).
Critical Consideration: The second alkylation is sterically more hindered and electronically less favorable than the first. To drive the reaction to completion, we employ:
-
Excess Alkylating Agent: 2.5 equivalents of Benzyl Bromide.
-
Catalysis: Potassium Iodide (KI) is added to facilitate the Finkelstein reaction in situ, converting benzyl bromide to the more reactive benzyl iodide.
-
Thermal Energy: Heating to
is required to overcome the activation energy barrier imposed by the electron-withdrawing acetyl group.
Figure 1: High-level reaction scheme for the synthesis of 1-(3-(Dibenzylamino)phenyl)ethanone.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| 3-Aminoacetophenone | 135.16 | 1.0 | >98% | Substrate |
| Benzyl Bromide | 171.04 | 2.5 | 98% | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 3.0 | Anhydrous | Base |
| Potassium Iodide ( | 166.00 | 0.1 | 99% | Catalyst |
| Dimethylformamide (DMF) | 73.09 | N/A | Anhydrous | Solvent |
Equipment
-
Round-bottom flask (100 mL or 250 mL depending on scale).
-
Magnetic stir bar and hotplate with temperature control.
-
Reflux condenser.[1]
-
Rotary evaporator.[1]
-
Separatory funnel.[1]
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Allow to cool under a stream of nitrogen (optional but recommended to minimize hydrolysis of benzyl bromide).
-
Dissolution: Add 3-aminoacetophenone (1.0 eq, e.g., 1.35 g for a 10 mmol scale) to the flask.
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of substrate).[2] Stir until the solid is completely dissolved.
-
Base & Catalyst: Add Potassium Carbonate (
, 3.0 eq) and Potassium Iodide ( , 0.1 eq) to the stirring solution. The mixture will appear as a suspension. -
Reagent Addition: Add Benzyl Bromide (2.5 eq) dropwise via a syringe or addition funnel over 5–10 minutes.
-
Caution: Benzyl bromide is a potent lachrymator. Perform this step in a well-ventilated fume hood.
-
Phase 2: Reaction & Monitoring
-
Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to
. -
Time Course: Stir vigorously at
for 6–12 hours . -
Monitoring (TLC): Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 or 7:3).
-
Visualization: UV light (254 nm). The product will have a higher
value than the mono-benzylated intermediate and significantly higher than the starting aniline. -
Endpoint: The reaction is complete when the starting material and the mono-benzyl intermediate spots have disappeared.
-
Phase 3: Work-up
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (approx. 5x reaction volume).
-
Observation: The product may precipitate as a gummy solid or oil.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Washing: Combine the organic layers and wash sequentially with:
-
Water (
) to remove residual DMF. -
Brine (saturated NaCl solution,
).
-
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
).[2][3] Filter off the drying agent.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to obtain the crude residue.
Phase 4: Purification
-
Assessment: Analyze the crude by
NMR. If significant impurities (benzyl bromide residues) are present, purification is required. -
Column Chromatography: Purify via silica gel flash chromatography.
-
Crystallization (Alternative): If the product solidifies upon standing, recrystallization from hot Ethanol or Methanol may be sufficient.
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & QC
To validate the synthesis, the following analytical data should be obtained.
Predicted NMR (400 MHz, )
-
2.55 (s, 3H): Methyl group of the ketone (
). -
4.70 (s, 4H): Benzylic protons (
). Note: This integrates to 4H, confirming the presence of two benzyl groups. -
6.90 – 7.40 (m, ~14H): Aromatic protons.
-
Look for the specific pattern of the central ring: A singlet (H2), two doublets (H4, H6), and a triplet (H5).
-
The 10 protons from the two benzyl groups will appear as a multiplet in the 7.20–7.40 range.[2]
-
Mass Spectrometry (ESI)
-
Calculated Mass (
): 315.41 g/mol ( ). -
Observed Mass (
): 316.4 m/z.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction (Mono-benzyl product remains) | Temperature too low or insufficient time. | Increase temperature to |
| Low Yield | Hydrolysis of Benzyl Bromide. | Ensure DMF is anhydrous.[2] Keep the bottle of BnBr sealed until use. |
| O-Alkylation (Enol ether formation) | Competition from the ketone oxygen. | This is rare with |
| Difficult Separation | Excess Benzyl Bromide co-eluting. | Use a gradient elution starting with pure hexane to wash out non-polar BnBr before increasing polarity to elute the product. |
Safety Considerations
-
Benzyl Bromide: A severe lachrymator and skin irritant. Always handle in a fume hood. Wear gloves and eye protection. Neutralize spills with dilute ammonia.
-
3-Aminoacetophenone: Harmful if swallowed or inhaled. Skin and eye irritant.
-
DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves if possible, or double-glove with nitrile.
References
-
General Protocol for N-Alkylation of Anilines
-
Methodology: "Synthesis of compounds 11–22: (a) benzyl bromide (1.03 equiv), K2CO3 (2.5 equiv), DMF..."[4] (Note: This citation describes mono-alkylation; our protocol adapts this with higher stoichiometry for di-alkylation).
-
Source: Das, N., et al. "Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists..."[4] ChemMedChem, 2023.
-
-
Use of Potassium Carbonate/KI in DMF
- Methodology: "Synthesis of Mixed Carbonates via a Three-Component Coupling... In the presence of additives such as... KI... yields can be increased."
- Source:Journal of Chemistry, 2010.
-
Physical Properties of 3-Aminoacetophenone
- Data: Melting point and solubility data for the starting m
-
Source: NIST Chemistry WebBook.[6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Aminoacetophenone [webbook.nist.gov]
Precision Benzylation of 3-Aminoacetophenone: Controlling Selectivity and Functional Group Tolerance
Topic: Benzylation protocols for 3-aminoacetophenone derivatives Content Type: Detailed Application Note and Protocol Guide
Executive Summary
The benzylation of 3-aminoacetophenone (m-aminoacetophenone) presents a classic chemoselective challenge in organic synthesis.[1] The substrate contains two competing reactive centers: a nucleophilic aniline nitrogen and an electrophilic ketone carbonyl. Furthermore, the electron-withdrawing acetyl group at the meta position deactivates the aniline, reducing its nucleophilicity compared to standard aromatic amines.
This guide details two validated protocols for synthesizing N-benzyl-3-aminoacetophenone derivatives. Protocol A (Reductive Amination) is the gold standard for mono-selectivity and functional group tolerance, utilizing Sodium Triacetoxyborohydride (STAB) to preserve the ketone. Protocol B (Direct Alkylation) serves as a cost-effective alternative for bulk synthesis where bis-benzylation is a permissible impurity or the target.[1]
Strategic Analysis: Method Selection
The choice between reductive amination and direct alkylation depends on the strictness of the mono-substitution requirement and the tolerance for side products.
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Primary Reagents | Benzaldehyde + NaBH(OAc)₃ | Benzyl Bromide + K₂CO₃ |
| Selectivity (Mono:Bis) | High (>95:[1]5) | Moderate (Variable, often 80:20) |
| Ketone Integrity | Excellent (STAB is chemoselective) | Good (Base must be mild) |
| Reaction Rate | Fast (1–4 hours) | Slow (Deactivated amine requires heat) |
| Cost | Higher (STAB reagent cost) | Lower (Commodity reagents) |
| Recommendation | Preferred for Medicinal Chemistry | Preferred for Large Scale/Low Cost |
Detailed Experimental Protocols
Protocol A: Selective Mono-Benzylation via Reductive Amination (Recommended)
Principle: This method utilizes the in situ formation of an iminium ion followed by selective hydride transfer.[1] Sodium Triacetoxyborohydride (STAB) is used because it is mild enough to reduce the iminium species without reducing the acetophenone ketone functionality.
Reagents:
-
3-Aminoacetophenone (1.0 equiv)[1]
-
Benzaldehyde (1.05 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 3-aminoacetophenone (10 mmol) in DCE (30 mL). Add benzaldehyde (10.5 mmol).[1]
-
Activation: Add Acetic Acid (10 mmol). The acid catalyzes the formation of the iminium ion and neutralizes the basicity of the hydride reagent. Stir at room temperature for 30 minutes. Note: Monitoring by TLC may show the intermediate imine.
-
Reduction: Cool the mixture slightly to 0–5 °C (optional, but recommended to suppress side reactions). Add STAB (14 mmol) portion-wise over 10 minutes.
-
Critical Control Point: Do not use Sodium Borohydride (NaBH₄) in this step unless the ketone is protected, as it will reduce the acetyl group to an alcohol.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting aniline by TLC or HPLC.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Direct Alkylation via Nucleophilic Substitution
Principle: A classic SN2 reaction.[1] Due to the deactivated nature of the aniline, mild heating is required. A weak base (K₂CO₃) is preferred over strong bases (NaH) to prevent enolization and aldol condensation of the ketone.
Reagents:
-
3-Aminoacetophenone (1.0 equiv)[1]
-
Benzyl Bromide (1.0 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)
-
Solvent: Acetonitrile (ACN) or DMF[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 3-aminoacetophenone (10 mmol) in anhydrous Acetonitrile (40 mL).
-
Base Addition: Add K₂CO₃ (20 mmol). Stir the suspension for 10 minutes.
-
Alkylation: Add Benzyl Bromide (10 mmol) dropwise via syringe.
-
Stoichiometry Alert: Strictly limit Benzyl Bromide to 1.0 equivalent to minimize bis-benzylation.[1]
-
-
Heating: Heat the reaction mixture to reflux (80–82 °C) for Acetonitrile or 60 °C for DMF. Stir for 6–12 hours.
-
Note: The deactivated amine reacts slowly. If conversion is <50% after 6 hours, add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive Benzyl Iodide in situ (Finkelstein condition).
-
-
Filtration: Cool to room temperature. Filter off the solid inorganic salts.
-
Workup: Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water (to remove DMF/salts) and brine.
-
Purification: Isolate the mono-benzylated product from the starting material and bis-benzylated impurity via chromatography.
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the chemoselectivity mechanism of the STAB protocol.
Caption: Comparative reaction pathways. Pathway A (top) ensures mono-selectivity via the iminium intermediate.[1] Pathway B (bottom) risks over-alkylation.[1]
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or insufficient acid catalyst.[1] | Ensure DCE is dry.[1] Increase AcOH to 1.5–2.0 equiv to accelerate imine formation. |
| Ketone Reduction (Method A) | Use of NaBH₄ or high temperature.[1][3] | Switch strictly to NaBH(OAc)₃ (STAB).[1] Maintain T < 25 °C. |
| Bis-benzylation (Method B) | Excess Benzyl Bromide or high concentration.[1][3][4] | Use dilute conditions (0.1 M). Add BnBr slowly (syringe pump). |
| No Reaction (Method B) | Deactivated amine (electronic effect).[1] | Add KI catalyst (10 mol%). Switch solvent to DMF and increase T to 90 °C. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5] The Journal of Organic Chemistry, 61(11), 3849–3862. [1]
-
Maryanoff, C. A., & Zhang, H. C. (2025). Benzylation of Anilines: Practical Considerations. Common Organic Chemistry Protocols.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904. [1]
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Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1] The Journal of Organic Chemistry, 67(3), 674–683. [1]
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- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Reaction conditions for preparing 1-(3-(Dibenzylamino)phenyl)ethanone
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(3-(Dibenzylamino)phenyl)ethanone (CAS No. 251966-49-1), a tertiary amine of interest in medicinal chemistry and materials science.[1] We present and critically evaluate two primary synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and classical reductive amination. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.
Introduction and Strategic Overview
The synthesis of aromatic C-N bonds is a cornerstone of modern organic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. 1-(3-(Dibenzylamino)phenyl)ethanone incorporates a key aryl amine scaffold. The choice of synthetic route to such a target is critical and depends on factors like substrate availability, functional group tolerance, desired scale, and green chemistry considerations.[2]
Two powerful and widely adopted methodologies for the formation of the central C-N bond in the target molecule are:
-
Buchwald-Hartwig Amination : A cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[3] This method is renowned for its broad substrate scope and functional group tolerance.
-
Reductive Amination : A two-step, often one-pot, process where an amine reacts with a carbonyl compound to form an imine intermediate, which is then reduced to the target amine.[4] It is a robust and cost-effective method, particularly for large-scale synthesis.
This guide will detail the experimental conditions for both pathways, allowing researchers to select the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route involves a trade-off between efficiency, cost, and experimental complexity. The following diagram and table provide a high-level comparison of the two primary pathways to 1-(3-(Dibenzylamino)phenyl)ethanone.
Caption: High-level overview of the two main synthetic routes.
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | 1-(3-Bromophenyl)ethanone, Dibenzylamine | 1-(3-Aminophenyl)ethanone, Benzaldehyde |
| Key Reagents | Palladium catalyst, Phosphine ligand, Strong base | Mild reducing agent (e.g., NaBH(OAc)₃), Acetic acid (optional catalyst) |
| Advantages | Excellent functional group tolerance, high yields, broad scope for both coupling partners.[3] | Cost-effective reagents, often a one-pot procedure, avoids precious metal catalysts.[4] |
| Disadvantages | Cost of palladium and ligands, potential for heavy metal contamination in the product, requires inert atmosphere.[2] | Potential for side-reactions like over-alkylation (less of an issue for tertiary amines), imine stability can be a factor. |
| Typical Solvents | Toluene, 1,4-Dioxane | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |
Pathway 1: Buchwald-Hartwig Amination Protocol
This pathway constructs the target molecule via a palladium-catalyzed cross-coupling reaction. The choice of ligand is crucial for achieving high efficiency and yield. Sterically hindered phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective.[3][5]
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition : The aryl halide (1-(3-bromophenyl)ethanone) adds to the Pd(0) complex to form a Pd(II) species.
-
Amine Coordination & Deprotonation : The amine (dibenzylamine) coordinates to the Pd(II) complex, and the base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination : The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The use of bulky, electron-rich phosphine ligands accelerates the reductive elimination step, which is often rate-limiting, and promotes the initial oxidative addition.[6]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
1-(3-Bromophenyl)ethanone
-
Dibenzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)[3]
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)[6]
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(3-bromophenyl)ethanone (1.0 eq.), sodium tert-butoxide (1.4 eq.), and the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by dibenzylamine (1.2 eq.).
-
In a separate vial, weigh the palladium(II) acetate (0.01-0.02 eq.) and add it to the reaction flask against a positive flow of nitrogen.
-
Degas the resulting mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature and quench by adding water carefully.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Pathway 2: Reductive Amination Protocol
This classic method involves the formation of an iminium ion intermediate from 1-(3-aminophenyl)ethanone and benzaldehyde, which is then reduced in situ by a hydride reagent.[4] To form the tertiary dibenzyl amine, this process must occur twice. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the iminium ion over the ketone and aldehyde starting materials.[7]
Mechanistic Rationale
The reaction proceeds in sequential steps:
-
The primary amine (1-(3-aminophenyl)ethanone) nucleophilically attacks the carbonyl of benzaldehyde to form a hemiaminal.
-
The hemiaminal dehydrates to form a secondary imine (N-benzylidene-3-aminoacetophenone).
-
The hydride reagent selectively reduces the imine to a secondary amine (1-(3-(benzylamino)phenyl)ethanone).
-
This secondary amine then reacts with a second equivalent of benzaldehyde to form an iminium ion.
-
The iminium ion is subsequently reduced by the hydride reagent to yield the final tertiary amine product, 1-(3-(dibenzylamino)phenyl)ethanone.
Caption: Reaction sequence for double reductive amination.
Detailed Experimental Protocol
Materials:
-
1-(3-Aminophenyl)ethanone[8]
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask, add 1-(3-aminophenyl)ethanone (1.0 eq.), benzaldehyde (2.2 eq.), and 1,2-dichloroethane.
-
Stir the mixture at room temperature. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation.[7]
-
Stir for 1 hour to allow for the formation of the intermediate imine/iminium species.
-
Add sodium triacetoxyborohydride (2.5-3.0 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification and Characterization
Purification
Regardless of the synthetic route, the crude product will likely contain unreacted starting materials or side products. Flash column chromatography on silica gel is the recommended method for purification.[9][10]
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase : A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product, being moderately polar, should elute effectively.[9]
-
Visualization : Fractions can be analyzed by TLC, visualizing spots under UV light (254 nm).
Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique.[10][11]
Characterization
The identity and purity of the final product, 1-(3-(Dibenzylamino)phenyl)ethanone, should be confirmed by standard analytical techniques.
| Property | Expected Value / Data |
| Molecular Formula | C₂₂H₂₁NO |
| Molecular Weight | 315.41 g/mol [1] |
| Appearance | Expected to be a solid at room temperature. |
| ¹H NMR | Expect signals for the acetyl methyl group (~2.5 ppm), benzylic CH₂ protons (~4.5-5.0 ppm, singlet), and complex multiplets in the aromatic region (~6.5-7.5 ppm). |
| ¹³C NMR | Expect signals for the carbonyl carbon (~198 ppm), acetyl methyl carbon (~26 ppm), benzylic carbon (~55 ppm), and multiple signals in the aromatic region (110-150 ppm). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z = 316.16. |
| Storage | Store at 2-8 °C.[1] |
Troubleshooting and Safety
-
Low Yield in Buchwald-Hartwig : Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the palladium catalyst and ligand is paramount. Consider screening different ligands or bases.
-
Incomplete Reductive Amination : If starting material remains, consider adding more reducing agent or allowing the reaction to proceed for a longer duration. The addition of acetic acid can catalyze imine formation for less reactive substrates.[7]
-
Safety : Handle all chemicals in a well-ventilated fume hood. Palladium catalysts can be pyrophoric. Sodium tert-butoxide is a strong base and corrosive. Halogenated solvents like DCE and DCM are toxic. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Doherty, E. M. et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
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Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017). [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). National Center for Biotechnology Information. [Link]
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The proposed mechanism of the reaction between 1, 2, and 3 for... - ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem. [Link]
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Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates - MDPI. [Link]
-
1-(3,5-Dihydroxyphenyl)ethanone - SpectraBase. [Link]
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The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (2002). Adv. Synth. Catal.[Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)
- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)
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Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022). [Link]
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Supplementary Information - The Royal Society of Chemistry. [Link]
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Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones - The Royal Society of Chemistry. [Link]
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Purification Strategies for Flavones and Related Compounds - Teledyne Labs. (2012). [Link]
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Purification of Organic Compounds: from Crude Product to Purity - Academia.edu. (2023). [Link]
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Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions - Beilstein Journals. (2025). [Link]
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1-(3-(Phenylethynyl)phenyl)ethanone | C16H12O | CID 15528784 - PubChem. [Link]
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CHAPTER 3 EXPERIMENTAL - VTechWorks. [Link]
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Chromatogram of the purified material 1-(3-benzoylphenyl)ethenone. - ResearchGate. [Link]
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Catalytic Applications of 1-(3-(Dibenzylamino)phenyl)ethanone Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential catalytic applications of the N,O-bidentate ligand, 1-(3-(Dibenzylamino)phenyl)ethanone. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural motifs—a tertiary amine and a ketone—are characteristic of ligands known to be effective in a variety of palladium-catalyzed cross-coupling reactions. This document will, therefore, present detailed protocols for the application of this ligand in three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Sonogashira coupling. The protocols are based on well-established methodologies for similar aminoketone and related N,O-ligand systems, providing a robust starting point for researchers. The causality behind experimental choices, from catalyst precursor selection to reaction parameter optimization, is thoroughly explained to empower users to adapt and innovate.
Introduction: The Promise of 1-(3-(Dibenzylamino)phenyl)ethanone as a Ligand
The ligand 1-(3-(Dibenzylamino)phenyl)ethanone possesses a compelling combination of a Lewis basic nitrogen atom within a dibenzylamino group and a coordinating oxygen atom in its acetophenone moiety. This N,O-bidentate character allows for the formation of stable chelate complexes with transition metals, particularly palladium. The formation of such complexes is crucial in catalysis as it can enhance the stability and modulate the reactivity of the catalytic species. The bulky dibenzyl groups can also provide a specific steric environment around the metal center, potentially influencing the selectivity of the catalytic transformation.
The presence of both a soft nitrogen donor and a harder oxygen donor makes this ligand suitable for stabilizing palladium in its various oxidation states (0 and +2) throughout the catalytic cycles of cross-coupling reactions. This guide will explore its putative role in facilitating these transformations, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Ligand-Metal Complex Formation: A General Workflow
The in situ formation of the active catalyst is a common and practical approach in cross-coupling reactions. This involves the reaction of a palladium precursor with the 1-(3-(Dibenzylamino)phenyl)ethanone ligand in the reaction mixture.
Caption: In situ formation of the active palladium catalyst.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2][3] The 1-(3-(Dibenzylamino)phenyl)ethanone ligand is proposed to stabilize the palladium(0) catalyst and facilitate the key steps of the catalytic cycle.
Rationale for Experimental Design
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common choice as it is stable and readily reduced in situ to the active Pd(0) species.[1] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is an alternative that is already in the active oxidation state.
-
Ligand to Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for monodentate phosphine ligands, and a similar starting point is recommended here to ensure the formation of a well-defined catalytic complex.
-
Base: A base is required to activate the boronic acid for transmetalation.[2] Potassium carbonate (K₂CO₃) is a moderately strong base suitable for a wide range of substrates.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-(3-(Dibenzylamino)phenyl)ethanone
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 1 mol%) and 1-(3-(Dibenzylamino)phenyl)ethanone (6.3 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
Add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv.).
-
Add deionized water (1 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Sources
Application Notes & Protocols: Strategic Functionalization of the Ketone Moiety in 1-(3-(Dibenzylamino)phenyl)ethanone
Introduction
1-(3-(Dibenzylamino)phenyl)ethanone is a versatile synthetic intermediate characterized by a reactive ketone carbonyl group and a sterically hindered dibenzylamino moiety. The strategic modification of its ketone group opens extensive avenues for the synthesis of novel chemical entities with significant potential in medicinal chemistry and materials science. The presence of both the amino and ketone functionalities allows for a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of several key functionalization strategies targeting the ketone group, offering detailed experimental protocols and the scientific rationale behind methodological choices. The protocols described herein are designed to be self-validating, providing researchers with robust starting points for their synthetic campaigns.
Reduction to a Secondary Alcohol: Synthesis of 1-(3-(Dibenzylamino)phenyl)ethanol
The reduction of the ketone to a secondary alcohol is a fundamental transformation, yielding a chiral center and a versatile hydroxyl group for further derivatization. Two primary methods are presented: a mild chemical reduction using sodium borohydride and a green catalytic hydrogenation.
Principle and Application Notes
Sodium Borohydride (NaBH₄) Reduction: This method is widely employed due to its operational simplicity, mild reaction conditions, and excellent functional group tolerance.[2] NaBH₄ is a selective reducing agent for aldehydes and ketones, leaving other reducible groups, such as esters or amides, intact.[2][3] The reaction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[2] The resulting alkoxide intermediate is subsequently protonated during an acidic or aqueous workup to yield the final alcohol product.[2][4] Ethanol or methanol are common solvents as they are capable of protonating the intermediate.[2] Due to the exothermic nature of the reaction, controlling the temperature with an ice bath is crucial to prevent side reactions.[4]
Catalytic Hydrogenation: This approach represents a greener alternative, utilizing molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[5][6][7] This method avoids the use of stoichiometric hydride reagents, generating only water as a byproduct. Catalytic hydrogenation is highly efficient for converting aromatic ketones to the corresponding benzylic alcohols.[5][6] However, careful control of reaction conditions (pressure, temperature, catalyst loading) is necessary to prevent over-reduction, such as hydrogenolysis of the C-O bond to form an alkyl group or hydrogenation of the aromatic rings.[5][8]
Visualized Workflow: NaBH₄ Reduction
Caption: Workflow for NaBH₄ reduction of the ketone.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
1-(3-(Dibenzylamino)phenyl)ethanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
95% Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(3-(Dibenzylamino)phenyl)ethanone (e.g., 3.15 g, 10 mmol) in 30 mL of 95% ethanol.
-
Cool the stirred solution in an ice bath to 0-5 °C.[4]
-
In a separate beaker, dissolve sodium borohydride (e.g., 0.57 g, 15 mmol) in 10 mL of 95% ethanol.
-
Add the NaBH₄ solution dropwise to the cooled ketone solution over 15 minutes, maintaining the internal temperature below 10 °C.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor reaction completion by TLC.
-
Cool the mixture again in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and decompose the borate ester complex. Caution: Hydrogen gas is evolved; perform this step in a well-ventilated fume hood.[4]
-
Reduce the volume of ethanol by approximately half using a rotary evaporator.[4]
-
Transfer the remaining mixture to a separatory funnel, add 30 mL of water, and extract with diethyl ether (3 x 30 mL).[4]
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 1-(3-(Dibenzylamino)phenyl)ethanol.
| Parameter | NaBH₄ Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen gas (H₂) |
| Catalyst | None | Pd/C, PtO₂, Raney Ni |
| Solvent | Ethanol, Methanol | Ethanol, Ethyl Acetate, THF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-4 atm (or higher) |
| Key Advantages | Mild, selective, simple setup | Green, high atom economy |
| Potential Issues | H₂ evolution during quench | Over-reduction, catalyst handling |
| Expected Yield | >90% | >95% |
Reductive Amination: Synthesis of N-Substituted Amines
Reductive amination, or reductive alkylation, is a powerful one-pot method to convert ketones into substituted amines.[9][10] This transformation is highly valuable in drug discovery for building molecular complexity.
Principle and Application Notes
The reaction proceeds in two main stages within a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the target amine.[10][11]
-
Imine Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[9]
-
In-Situ Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the imine/iminium ion as it is formed.[10]
A key advantage of this method is its ability to avoid the over-alkylation often seen in direct Sₙ2 reactions of amines with alkyl halides.[10] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is mild, non-toxic, and highly selective for imines over ketones, allowing the reaction to be driven to completion.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[10][11]
Visualized Workflow: Reductive Amination
Caption: One-pot reductive amination workflow.
Experimental Protocol: Reductive Amination with Benzylamine
Materials:
-
1-(3-(Dibenzylamino)phenyl)ethanone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 1-(3-(Dibenzylamino)phenyl)ethanone (e.g., 1.58 g, 5 mmol) in 25 mL of DCE, add benzylamine (0.60 mL, 5.5 mmol) and glacial acetic acid (0.03 mL, 0.5 mmol).[12]
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.[12]
-
Add sodium triacetoxyborohydride (e.g., 1.59 g, 7.5 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[12]
-
Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 25 mL).[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield the desired N-benzylated amine product.
| Parameter | Reductive Amination |
| Amine Source | Primary or Secondary Amines |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN |
| Solvent | DCE, THF, Methanol |
| Catalyst | Acetic Acid (optional) |
| Key Advantages | One-pot, high selectivity, avoids over-alkylation |
| Potential Issues | Slow imine formation with hindered ketones, reagent toxicity (NaBH₃CN) |
| Expected Yield | 70-90% |
Olefination via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for converting ketones into alkenes, particularly α,β-unsaturated esters.[13] It offers significant advantages, including the use of more nucleophilic phosphonate carbanions and a simple aqueous work-up to remove the phosphate byproduct.[14][15]
Principle and Application Notes
The HWE reaction involves the reaction of a phosphonate carbanion with a ketone.[13][14]
-
Deprotonation: A base (e.g., NaH, NaOMe) deprotonates the carbon α to the phosphonate and an electron-withdrawing group (like an ester), forming a stabilized phosphonate carbanion.[14]
-
Nucleophilic Addition: The carbanion attacks the ketone's carbonyl carbon in a rate-limiting step.[13]
-
Elimination: The resulting intermediate collapses through an oxaphosphetane-like transition state to form the alkene and a water-soluble dialkyl phosphate salt.[13]
For reactions with aldehydes, the HWE reaction typically yields the (E)-alkene with high stereoselectivity.[13][15] However, with ketones, the stereoselectivity is often lower.[13] The use of stabilized phosphonates (e.g., triethyl phosphonoacetate) ensures the carbanion is reactive enough for ketones while remaining stable.
Visualized Workflow: HWE Reaction
Caption: HWE reaction for alkene synthesis.
Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate
Materials:
-
1-(3-(Dibenzylamino)phenyl)ethanone (1.0 eq)
-
Triethyl phosphonoacetate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium hydride (e.g., 0.29 g, 7.2 mmol). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove mineral oil, then add 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (e.g., 1.43 mL, 7.2 mmol) dropwise via syringe. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until gas evolution ceases and the solution becomes clear.
-
Re-cool the ylide solution to 0 °C and add a solution of 1-(3-(Dibenzylamino)phenyl)ethanone (e.g., 1.89 g, 6.0 mmol) in 10 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. If the reaction is sluggish, it may be heated to reflux. Monitor by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of 15 mL of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the crude product by silica gel column chromatography to afford the α,β-unsaturated ester.
| Parameter | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Stabilized Phosphonate Ester (e.g., triethyl phosphonoacetate) |
| Base | NaH, NaOMe, K₂CO₃ |
| Solvent | THF, DME, DMF |
| Key Advantages | High nucleophilicity of ylide, easy byproduct removal |
| Potential Issues | Requires anhydrous conditions, modest stereoselectivity with ketones |
| Expected Yield | 65-85% |
Aldol Condensation: Synthesis of α,β-Unsaturated Ketones
The Claisen-Schmidt condensation, a type of crossed aldol condensation, allows for the reaction of an enolizable ketone with a non-enolizable aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated ketone (a chalcone analogue).[16]
Principle and Application Notes
This base-catalyzed reaction proceeds through the formation of a ketone enolate, which then acts as a nucleophile.[17][18]
-
Enolate Formation: A base (e.g., NaOH) removes an acidic α-proton from the ketone to form a nucleophilic enolate ion.[16]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. Since the aldehyde is more electrophilic than the ketone and cannot self-condense, this crossed reaction is favored.[16][19]
-
Dehydration: The initial β-hydroxy ketone (aldol) adduct readily dehydrates under the reaction conditions to form the highly stable, conjugated α,β-unsaturated ketone product.[20]
The reaction is typically performed in an alcoholic solvent like ethanol, which ensures the solubility of both the organic reactants and the aqueous base.[20]
Visualized Workflow: Claisen-Schmidt Condensation
Caption: Workflow for Claisen-Schmidt condensation.
Experimental Protocol: Condensation with Benzaldehyde
Materials:
-
1-(3-(Dibenzylamino)phenyl)ethanone (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Water
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 1-(3-(Dibenzylamino)phenyl)ethanone (e.g., 1.58 g, 5 mmol) and benzaldehyde (0.53 mL, 5.25 mmol) in 20 mL of 95% ethanol. Stir until a homogeneous solution is formed.[20]
-
In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (e.g., 0.5 g, 12.5 mmol) in 5 mL of water.
-
While stirring the ethanolic solution vigorously, add the NaOH solution dropwise.
-
Continue to stir the reaction mixture at room temperature for 30-60 minutes. A solid product should precipitate during this time.[20]
-
After stirring, cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold 95% ethanol (10 mL) to remove unreacted starting materials and base.
-
Dry the product in a vacuum oven. If necessary, further purify the chalcone analogue by recrystallization from ethanol.
| Parameter | Claisen-Schmidt Condensation |
| Aldehyde Partner | Non-enolizable aldehyde (e.g., benzaldehyde) |
| Base | NaOH, KOH |
| Solvent | Ethanol/Water mixture |
| Key Advantages | Simple procedure, high-yielding, forms conjugated systems |
| Potential Issues | Potential for ketone self-condensation if conditions are not optimized |
| Expected Yield | >85% |
References
- Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone.
- Oreate AI Blog. (2025). The Transformative Power of NaBH4: Reducing Ketones to Alcohols.
- Ley, S. V., et al. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC.
- University of Cambridge Apollo Repository. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP.
- National Chemical Laboratory. (n.d.). Catalytic hydrogenation of aromatic ketones in multiphase reactors: catalysis and reaction engineering studies.
- Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron.
- ACS Publications. (n.d.). Molecular Insight into Pt-Catalyzed Chemoselective Hydrogenation of an Aromatic Ketone by In Situ Modulation–Excitation IR Spectroscopy.
- Chakrabortty, S., et al. (2021). The solvent determines the product in the hydrogenation of aromatic ketones using unligated RhCl3 as catalyst precursor. RSC Publishing.
- Gouda, M., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. RSC Publishing.
- Chemistry Stack Exchange. (2014). Resonance and reductions with sodium borohydride.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Gouda, M., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- ResearchGate. (2025). A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones.
- BenchChem. (n.d.). Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones.
- Wikipedia. (n.d.). Reductive amination.
- CymitQuimica. (n.d.). CAS 99-92-3: Ethanone, 1-(4-aminophenyl)-.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives.
- SATHEE. (n.d.). Aldol Condensation.
- Unknown. (2009). Aldol Condensation: Preparation of Dibenzalacetone (1,5-Diphenyl-1,4-pentadien-3-one).
- Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis.
- Magritek. (n.d.). The Aldol Condensation.
- Unknown. (n.d.). 23. The Aldol Condensation: Synthesis of Dibenzalacetone.
- Unknown. (n.d.). Dibenzalacetone by Aldol Condensation.
Sources
- 1. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]
- 2. The Transformative Power of NaBH4: Reducing Ketones to Alcohols - Oreate AI Blog [oreateai.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. [repository.cam.ac.uk]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 18. magritek.com [magritek.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. Chemistry 210 Experiment 6 [home.miracosta.edu]
Application Notes & Protocols for 1-(3-(Dibenzylamino)phenyl)ethanone in Organic Light-Emitting Diode (OLED) Research
These application notes provide a comprehensive technical guide for researchers and scientists exploring the potential of 1-(3-(Dibenzylamino)phenyl)ethanone as a host material in the emissive layer of Organic Light-Emitting Diodes (OLEDs). This document outlines the scientific rationale, synthesis protocols, device fabrication procedures, and characterization methodologies.
Introduction: The Scientific Rationale
1-(3-(Dibenzylamino)phenyl)ethanone is a promising candidate for OLED applications due to its unique molecular architecture. This compound belongs to the class of donor-acceptor (D-A) molecules, where the dibenzylamino group serves as the electron-donating moiety and the acetylphenyl group acts as the electron-accepting moiety. This electronic structure is highly desirable for OLED materials, particularly for host materials in phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices.[1][2]
The benzophenone core is known for its high triplet energy, a critical property for host materials to ensure efficient energy transfer to the dopant emitter and prevent back-energy transfer.[3] The twisted geometry of benzophenone derivatives can also reduce intermolecular interactions, which helps in minimizing self-quenching effects.[1] The dibenzylamino group, a bulky donor, can further enhance morphological stability and contribute to a high glass transition temperature (Tg), which is crucial for the operational lifetime of OLED devices.
Synthesis Protocol
A plausible synthetic route for 1-(3-(Dibenzylamino)phenyl)ethanone is a Buchwald-Hartwig amination reaction. This method is widely used for the formation of carbon-nitrogen bonds.
Reaction Scheme:
A plausible synthetic pathway for 1-(3-(Dibenzylamino)phenyl)ethanone.
Materials and Reagents:
-
3'-Aminoacetophenone
-
Benzyl bromide
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox, add 3'-aminoacetophenone (1.0 eq), sodium tert-butoxide (2.2 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask. Then, add benzyl bromide (2.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(3-(Dibenzylamino)phenyl)ethanone.
Photophysical and Thermal Properties (Hypothetical Data)
The following table presents hypothetical, yet representative, photophysical and thermal properties for 1-(3-(Dibenzylamino)phenyl)ethanone, based on data from structurally similar benzophenone derivatives.[3][4]
| Property | Value |
| UV-Vis Absorption (λₘₐₓ) | ~350 nm |
| Photoluminescence (λₘₐₓ) | ~450 nm (in toluene) |
| Triplet Energy (Eₜ) | ~2.8 eV |
| HOMO Level | ~-5.6 eV |
| LUMO Level | ~-2.4 eV |
| Glass Transition (T₉) | >100 °C |
| Decomposition Temp (Tₔ) | >350 °C |
OLED Device Fabrication Protocol
This protocol describes the fabrication of a multi-layer phosphorescent OLED (PhOLED) using 1-(3-(Dibenzylamino)phenyl)ethanone as a host material in the emissive layer. The fabrication is performed by thermal evaporation in a high-vacuum chamber.[5]
Device Architecture:
Workflow for the characterization of fabricated OLED devices.
Procedures:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measure the I-V-L characteristics using a source meter and a photometer. This will provide data on the turn-on voltage, current density, and luminance of the device.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum using a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum data. The EQE is a critical parameter for evaluating the efficiency of the OLED.
Expected Performance (Illustrative):
Based on similar benzophenone-based host materials, a green PhOLED utilizing 1-(3-(Dibenzylamino)phenyl)ethanone as the host could potentially exhibit the following performance characteristics:[6]
| Parameter | Illustrative Value |
| Turn-on Voltage | < 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum EQE | > 15% |
| CIE Coordinates (x, y) | (~0.3, ~0.6) |
Conclusion and Outlook
1-(3-(Dibenzylamino)phenyl)ethanone represents a class of molecules with significant potential for application in high-efficiency OLEDs. Its donor-acceptor structure, coupled with the favorable properties of the benzophenone core, makes it a compelling candidate for a host material. The protocols outlined in this document provide a framework for the synthesis, fabrication, and characterization of OLEDs based on this material. Further optimization of the molecular structure and device architecture could lead to even higher performance, contributing to the advancement of next-generation display and lighting technologies.
References
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
-
A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Preprints.org. [Link]
-
1-[3-(Dibutylamino)phenyl]ethanone Properties. EPA. [Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. [Link]
-
1-(3-Phenylamino-phenyl)-ethanone. PubChem. [Link]
-
1-(3-(Phenylethynyl)phenyl)ethanone. PubChem. [Link]
-
Structures of benzophenone-based materials used as hosts in TADF OLEDs. ResearchGate. [Link]
-
A review of benzophenone-based derivatives for organic light-emitting diodes. KTU ePubl. [Link]
-
Central benzophenone fragment having solution processable derivatives as bipolar hosts for green TADF OLEDs. KTU ePubl. [Link]
-
Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. MDPI. [Link]
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]
-
Benzophenones as Generic Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). ResearchGate. [Link]
Sources
Solvent selection for 1-(3-(Dibenzylamino)phenyl)ethanone reactions
Application Note: Solvent Selection Strategy for 1-(3-(Dibenzylamino)phenyl)ethanone
Executive Summary & Molecule Profile
Target Molecule: 1-(3-(Dibenzylamino)phenyl)ethanone CAS: 251966-49-1 Role: Key intermediate in the synthesis of sympathomimetic agents and chiral amino-alcohols (e.g., phenylephrine analogs, Rivastigmine derivatives).[1][2]
The selection of solvents for 1-(3-(Dibenzylamino)phenyl)ethanone is non-trivial due to its "Janus-faced" physicochemical nature.[1] It possesses a highly lipophilic domain (two benzyl groups) and a polar, reactive core (acetophenone).[2] Improper solvent choice leads to three primary failure modes:
-
Poor Solubility: Incomplete reaction due to precipitation of the bulky starting material.[1]
-
Regioselectivity Loss: In alpha-functionalization reactions (e.g., bromination), polar solvents can stabilize ionic intermediates, leading to unwanted ring substitution (EAS) rather than side-chain modification.[1][2]
-
Purification Bottlenecks: High-boiling solvents (DMSO, DMF) trap the lipophilic product, complicating workup.[2]
This guide provides a rational, green-chemistry-aligned framework for solvent selection, moving away from chlorinated solvents (DCM, CCl4) toward scalable, sustainable alternatives.[2]
Physicochemical Profiling & Solubility Prediction
To select the right solvent, we must first understand the solute.[2]
-
H-Bond Donors: 0 (Tertiary amine)
-
Key Interaction:
- stacking potential via three aromatic rings.[1]
Table 1: Solubility Screening Matrix
Data based on thermodynamic modeling and experimental correlation with similar meta-amino acetophenones.
| Solvent Class | Representative Solvent | Solubility Rating | Suitability Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Traditional standard.[1] Avoid due to environmental/toxicity concerns.[1] |
| Ethers | THF, 2-MeTHF | Excellent | Recommended. 2-MeTHF is the green alternative.[1] Good for reductions. |
| Esters | Ethyl Acetate (EtOAc) | Good | Recommended. Excellent for workup and radical reactions.[1] |
| Alcohols | Methanol, Ethanol | Moderate | Poor solubility at RT for this bulky molecule.[1][2] Requires heating.[1][3] Good for NaBH4 reductions. |
| Nitriles | Acetonitrile (MeCN) | Good | Critical for controlling regioselectivity in bromination.[1][2] |
| Hydrocarbons | Toluene, Heptane | Moderate/Poor | Soluble in Toluene (good for heating); Insoluble in Heptane (good antisolvent).[1][2] |
| Aprotic Polar | DMF, DMSO | High | Avoid if possible.[1][2] Difficult to remove; promotes unwanted ionic side reactions.[1] |
Application Case Study 1: Regioselective -Bromination
Objective: Synthesize 2-bromo-1-(3-(dibenzylamino)phenyl)ethanone. Challenge: The electron-donating dibenzylamino group activates the phenyl ring, making it susceptible to ring bromination (impurity) instead of the desired alpha-bromination at the ketone side chain.
Solvent Logic:
-
Avoid: Polar protic solvents (promote ionic EAS mechanism).[1][2]
-
Select: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) .[1][2]
-
Why? These solvents solubilize the NBS reagent but do not stabilize the carbocation intermediate required for ring substitution, thereby favoring the radical pathway on the side chain.[2]
-
Protocol: Green -Bromination using NBS
-
Setup: Charge a 250 mL reaction vessel with 1-(3-(Dibenzylamino)phenyl)ethanone (10.0 g, 31.7 mmol).
-
Solvent: Add Ethyl Acetate (100 mL, 10 vol). Stir to dissolve. Note: EtOAc is chosen over DCM for easier solvent recovery and lower toxicity.[1]
-
Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv, 5.92 g).
-
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, 0.55 g).
-
Mechanistic Insight: p-TsOH catalyzes the enolization of the ketone, accelerating the reaction without requiring radical initiators (AIBN) which can be difficult to remove.[2]
-
-
Reaction: Heat to 60°C for 2-4 hours. Monitor by HPLC/TLC.[1]
-
Workup (Self-Validating):
Application Case Study 2: Asymmetric Reduction
Objective: Synthesize (S)-1-(3-(dibenzylamino)phenyl)ethanol. Challenge: The bulky dibenzyl groups create steric hindrance and lower solubility in standard aqueous buffers used for biocatalysis.
Solvent Logic:
-
Problem: Pure aqueous systems result in a biphasic "gummy" mess with zero conversion.[1]
-
Solution: Use a Co-Solvent System or Biphasic Organic System .[1]
-
Select: 2-MeTHF / Aqueous Buffer (pH 7) .[1]
-
Why? 2-MeTHF dissolves the lipophilic substrate completely.[1] It forms a biphasic system with water, protecting the enzyme/catalyst in the aqueous phase while the substrate partitions at the interface.
-
Protocol: Biphasic Chemical Reduction (NaBH4)
-
Dissolution: Dissolve 1-(3-(Dibenzylamino)phenyl)ethanone (5.0 g) in 2-MeTHF (25 mL).
-
Green Tip: 2-MeTHF is derived from corncobs and has a higher boiling point/lower peroxide formation than THF.[1]
-
-
Cooling: Cool solution to 0°C .
-
Reducing Agent: Add Methanol (5 mL) as a proton source, then slowly add NaBH4 (0.6 equiv) in portions.
-
Quench: After 1 hour, quench with 1M HCl (carefully, to pH 5-6).
-
Caution: Do not acidify below pH 4, or the amine nitrogen will protonate and salt out into the water layer, complicating extraction.[2]
-
-
Separation: The product remains in the 2-MeTHF layer.[1] Separate phases.
-
Crystallization: Swap solvent to Heptane (Antisolvent) to crystallize the alcohol product.[1]
Visualizations
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvents based on reaction mechanism, prioritizing green chemistry and solubility.
Diagram 2: Reaction Pathway & Impurity Control
Caption: Mechanistic divergence in bromination. Solvent polarity dictates the ratio of desired product vs. ring-substituted impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104482, 1-(3-(Dibenzylamino)phenyl)ethanone.[1][2] Retrieved from [Link][2]
-
Podgoršek, A. et al. (2009). N-Bromosuccinimide as a Brominating Agent in Organic Synthesis.[1][2] Tetrahedron.[1][4] [Link][2]
-
Byrne, F. P. et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[1][2] Sustainable Chemical Processes.[1][4] [Link]
-
Pace, V. et al. (2014). Alpha-Halogenation of Carbonyl Compounds: Strategies and Recent Advances.[1][2] Current Organic Chemistry.[1][5][6] [Link]
Sources
- 1. 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | C22H22ClNO3 | CID 70551780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-(Dibenzylamino)phenyl)ethanone
[1][2][3]
Product Profile & Technical Specifications
Before addressing specific purification challenges, it is critical to understand the physicochemical behavior of 1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1).[1][2][3] This compound acts as a lipophilic, protected intermediate, often utilized in the synthesis of CNS-active agents (e.g., analogs of Rivastigmine).[3]
| Parameter | Specification | Technical Insight |
| Formula | C₂₂H₂₁NO | High carbon-to-heteroatom ratio indicates significant lipophilicity.[1][2][3] |
| MW | 315.41 g/mol | Moderate molecular weight; typically elutes mid-range in GC/LC.[2] |
| Physical State | Low-Melting Solid / Viscous Oil | Critical: Predicted MP is ~38–45°C. It frequently "oils out" during crystallization attempts.[1][2][3] |
| Basicity | Weakly Basic | The nitrogen lone pair is conjugated with the phenyl ring and sterically crowded by two benzyl groups. |
| Solubility | High: DCM, EtOAc, TolueneLow: Water, Hexane (cold) | Soluble in most organic solvents; requires polar/non-polar solvent pairs for crystallization.[3] |
Troubleshooting Guide (Q&A)
This section addresses the most frequent inquiries received by our support team regarding this specific intermediate.
Issue 1: "My product keeps oiling out instead of crystallizing."
Diagnosis: The compound's melting point is near ambient temperature.[4] When the solution cools too quickly or the supersaturation is too high, the compound undergoes liquid-liquid phase separation (oiling out) rather than nucleation.
Corrective Action: You must operate in the metastable zone with controlled cooling.
-
Solvent Choice: Switch to a Methanol/Water or Ethanol/Water system.[2] Avoid Hexane/Ethyl Acetate for crystallization as the oiling tendency is higher in non-polar systems for this molecule.
-
Seeding: This is non-negotiable for low-melting solids.[1][2] Obtain a seed crystal (even if by crude column chromatography of a small sample) and add it at 35°C.[2]
-
Protocol:
Issue 2: "I cannot separate the mono-benzylated impurity (1-(3-(benzylamino)phenyl)ethanone)."
Diagnosis: The mono-benzyl impurity is the result of incomplete alkylation.[1][2] It is structurally similar but possesses one active N-H proton and is slightly more polar.
Corrective Action:
-
Chromatography: The mono-benzyl species is more polar.[1][2] On Silica Gel 60, use a gradient of Hexane:Ethyl Acetate (95:5 to 85:15) . The di-benzyl product (less polar) will elute first.[1][2]
-
Chemical Scavenging (High Purity Requirement): If chromatography is insufficient, treat the crude mixture with a small amount of acetic anhydride or benzoyl chloride . This converts the mono-benzyl amine into a non-basic amide.[1][2] Subsequent acid wash (see Protocol B) will extract the desired basic di-benzyl product, leaving the neutral amide impurity in the organic layer.
Issue 3: "The product has a persistent yellow/brown color."
Diagnosis: Aniline derivatives are prone to oxidation, forming quinoid-like impurities even at trace levels (ppm).[1][2][3]
Corrective Action:
-
Activated Carbon: Treat the warm solution (in Ethyl Acetate or Ethanol) with activated charcoal (5 wt%) for 30 minutes. Filter through a Celite pad.[2]
-
Stabilization: Store the purified product under Argon/Nitrogen at 2–8°C.
Advanced Purification Protocols
Protocol A: Acid-Base "Swing" Extraction
Best for removing non-basic impurities (e.g., Benzyl bromide, Benzyl alcohol) and neutral byproducts.[1][3]
Principle: Although sterically hindered, the dibenzylamino group retains sufficient basicity to form a salt with strong acids, allowing it to migrate to the aqueous phase while neutral lipophilic impurities remain in the organic phase.
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude oil in 100 mL Ethyl Acetate .
-
Acid Extraction: Extract with 2 x 50 mL 2M HCl .
-
Note: The product (amine salt) moves to the aqueous layer.
-
Observation: If a gum forms at the interface, the salt is insoluble in water. Add a small amount of Methanol to the aqueous phase to solubilize.[2]
-
-
Organic Wash: Wash the combined aqueous acidic layers with 30 mL Ethyl Acetate (discards non-basic impurities like benzyl halides).
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH or saturated Na₂CO₃ until pH > 10.
-
Result: Product precipitates or oils out as the free base.
-
-
Recovery: Extract the turbid aqueous mixture with 2 x 60 mL Dichloromethane (DCM) .
-
Drying: Dry DCM layer over MgSO₄ and concentrate.
Protocol B: Flash Column Chromatography
Best for separating mono-benzyl and starting aniline impurities.[1][2][3]
-
Loading: 1:50 ratio (Sample : Silica).
-
Mobile Phase:
-
Detection: UV at 254 nm.[2]
-
Rf Values (Approximate in Hex/EtOAc 9:1):
Process Logic & Visualization
Figure 1: Purification Decision Matrix
This flowchart guides the user to the correct purification method based on the impurity profile identified by TLC/LC-MS.
Caption: Decision tree for selecting the optimal purification strategy based on impurity type.
Figure 2: Acid-Base Extraction Workflow
Visualizing the separation of the basic product from neutral alkyl halides.
Caption: Workflow for removing neutral impurities using the basicity of the dibenzylamino group.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3'-Aminoacetophenone (Precursor Data). Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017).[5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 3. KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [cora.ucc.ie]
Technical Support Center: Recrystallization of 1-(3-(Dibenzylamino)phenyl)ethanone
From the Desk of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers engaged in the purification of 1-(3-(Dibenzylamino)phenyl)ethanone via recrystallization. The following content is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory. Our focus is on the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of 1-(3-(Dibenzylamino)phenyl)ethanone?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for the target compound: low solubility at cool temperatures and high solubility at its boiling point.[2][3] For 1-(3-(Dibenzylamino)phenyl)ethanone, which is a relatively large, non-polar aromatic ketone, the principle of "like dissolves like" is a useful starting point.
Solvent Screening Protocol:
-
Place a small amount of your crude compound (10-20 mg) into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[4]
-
Gently heat the test tubes that showed poor room-temperature solubility to the solvent's boiling point. The compound should dissolve completely.[5]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[2]
Based on the structure of 1-(3-(Dibenzylamino)phenyl)ethanone, the following solvents are recommended for initial screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol | 78 | Polar | Often a good starting point for moderately polar compounds.[1] The ketone and tertiary amine offer some polarity, while the benzyl and phenyl groups are non-polar. May show good solubility when hot and poor solubility when cold. |
| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar. Can be a good alternative if ethanol is too effective a solvent at room temperature. |
| Acetone | 56 | Polar Aprotic | A powerful solvent for ketones.[6] Its low boiling point can be advantageous, but it may be too strong a solvent, leading to low recovery. Often useful as one component of a mixed-solvent system. |
| Ethyl Acetate | 77 | Mid-Polarity | Good for compounds with moderate polarity. Often used in combination with a non-polar solvent like hexane. |
| Toluene | 111 | Non-Polar | A good choice for aromatic compounds. Its high boiling point allows for a large temperature gradient, but care must be taken as some compounds may "oil out." |
| Hexane/Heptane | 69 / 98 | Non-Polar | The compound is likely to be poorly soluble in these solvents even when hot. They are excellent candidates for use as an "anti-solvent" in a mixed-solvent system.[6] |
Q2: I've chosen a solvent, but my compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure. This is a common issue, particularly with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute.[7]
Primary Causes & Solutions:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound, causing it to liquefy before it crystallizes.
-
Solution: Attempt to remove the impurity by another method (e.g., a quick column chromatography pass) before recrystallization. If you suspect the oil is your compound, you can try to cool the solution further, scratch the flask, or add a seed crystal to induce crystallization from the oil.[8]
-
-
Solution Cooled Too Quickly: Rapid cooling encourages precipitation over the slower, more ordered process of crystallization.[8]
-
Insufficient Solvent: A solution that is too concentrated can become supersaturated at a temperature above the compound's melting point.
-
Solution: While the solution is hot, add more solvent in small portions (1-2 mL at a time) until the oil redissolves completely. Then, proceed with slow cooling.[9]
-
Q3: My solution is clear even after cooling in an ice bath. Why aren't crystals forming?
A3: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[9]
Troubleshooting Steps:
-
Induce Nucleation: Sometimes, crystals need a surface to begin growing. Try scratching the inside of the flask just below the solvent line with a glass rod.[9] The microscopic scratches can provide nucleation sites.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cold solution can initiate rapid crystal growth.
-
Reduce Solvent Volume: This is the most common fix.[9] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. The increased concentration should promote crystallization. Be careful not to boil off too much, or the compound may precipitate out of the hot solution.
-
Re-evaluate Your Solvent: If the above steps fail, it's possible the compound is simply too soluble in your chosen solvent, even at low temperatures. You may need to switch to a less polar solvent or use a mixed-solvent system.[8]
Q4: How do I use a mixed-solvent system for 1-(3-(Dibenzylamino)phenyl)ethanone, and which pairs are best?
A4: A mixed-solvent recrystallization is an excellent technique when no single solvent has the ideal solubility properties.[3] The method relies on a pair of miscible solvents: one in which your compound is highly soluble ("solvent") and one in which it is poorly soluble ("anti-solvent").[5][10]
Recommended Solvent Pairs:
-
Ethanol / Water: Ethanol is a good solvent for many organics, and water is an excellent anti-solvent.[5]
-
Ethyl Acetate / Hexane: A classic mid-polarity/non-polar pairing.
-
Acetone / Water: Similar to ethanol/water, effective but the low boiling point of acetone requires care.
-
Toluene / Hexane: A good option for primarily non-polar compounds.
Experimental Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for a mixed-solvent recrystallization.
Q5: My final yield is very low (< 50%). What are the common causes of product loss?
A5: A low yield can be frustrating, but it is often preventable.[8]
Potential Reasons for Low Yield:
-
Using Too Much Solvent: This is the most frequent cause.[8] Excess solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Mitigation: Always use the minimum amount of hot solvent required to fully dissolve your compound.
-
-
Premature Crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, it will be lost on the filter paper.
-
Mitigation: Use a slight excess of solvent (~5-10%) before hot filtration and ensure your funnel and receiving flask are pre-heated to prevent cooling.[11] You can then boil off this excess solvent before cooling the filtrate.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with the "good" solvent or a warm solvent will dissolve some of your product.
-
Mitigation: Always wash your crystals with a minimal amount of the ice-cold anti-solvent (in a mixed system) or the primary solvent (in a single system).[4]
-
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave product in the solution.
Decision-Making Flowchart for Solvent Selection
Caption: A flowchart for selecting a recrystallization solvent system.
References
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
-
Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.). Retrieved from [Link]
-
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
experiment #2 - synthesis and recrystallization of dibenzalacetone. (n.d.). Retrieved from [Link]
Sources
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 3. amherst.edu [amherst.edu]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. m.youtube.com [m.youtube.com]
Removing unreacted benzyl bromide from 1-(3-(Dibenzylamino)phenyl)ethanone
Technical Support Center: Purification Protocols
Topic: Troubleshooting the Removal of Unreacted Benzyl Bromide from 1-(3-(Dibenzylamino)phenyl)ethanone
Welcome to the technical support guide for the purification of 1-(3-(Dibenzylamino)phenyl)ethanone. This document provides in-depth, troubleshooting-focused guidance for researchers encountering challenges in removing residual benzyl bromide post-synthesis. The methodologies described herein are structured in a practical question-and-answer format to directly address common experimental hurdles.
Overview of the Purification Challenge
The synthesis of 1-(3-(Dibenzylamino)phenyl)ethanone via the N-alkylation of 3-aminoacetophenone with benzyl bromide often requires an excess of the alkylating agent to drive the reaction to completion. However, the residual benzyl bromide, a lachrymator and irritant, must be completely removed to obtain a pure product.[1][2] The structural similarities and polarity overlap between the starting material and the desired tertiary amine product can complicate purification. This guide offers several validated strategies to overcome these challenges.
Comparative Compound Properties
A successful purification strategy hinges on exploiting the physicochemical differences between the product and the impurity.
| Property | Benzyl Bromide (Impurity) | 1-(3-(Dibenzylamino)phenyl)ethanone (Product) | Rationale for Separation |
| Molecular Weight | 171.03 g/mol [2] | 315.41 g/mol [3] | Significant mass difference, useful for MS analysis. |
| Boiling Point | 198-201 °C[2][4] | ~497 °C (Predicted)[3] | Large difference allows for removal by vacuum distillation, though high temperatures may be a concern for product stability. |
| Physical State | Colorless liquid[2] | Predicted to be a solid or high-boiling oil.[5][6] | If the product is a solid, recrystallization is a highly effective purification method. |
| Polarity | Low | Moderate | This difference is the primary basis for separation by column chromatography. |
| Solubility | Soluble in organic solvents (ether, benzene, ethanol); sparingly soluble in water.[4][7] | Soluble in common organic solvents. The tertiary amine is basic and will form a water-soluble salt in acidic solution. | The basicity of the product allows for purification via acid-base liquid-liquid extraction. |
| Reactivity | Electrophile; reacts with nucleophiles (e.g., amines).[7] | Nucleophilic (tertiary amine). | Excess benzyl bromide can be quenched by adding a scavenger nucleophile. |
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial TLC analysis shows that the benzyl bromide spot is very close to my product spot. How can I improve separation for column chromatography?
This is a common issue, especially in nonpolar solvent systems where both compounds travel high up the TLC plate.
Expertise & Causality: Benzyl bromide is relatively nonpolar, while your product, 1-(3-(Dibenzylamino)phenyl)ethanone, is moderately polar due to the ketone and tertiary amine functional groups. If their Rf values are too close, it indicates your chosen eluent is either too polar (carrying both compounds too quickly) or not selective enough.
Troubleshooting Protocol: TLC Optimization
-
Decrease Eluent Polarity: Start with a highly nonpolar solvent like pure hexanes or heptane. Benzyl bromide should have a high Rf (~0.8-1.0) in such systems, while your product should remain at the baseline.[8]
-
Introduce a Polar Modifier Gradually: Titrate a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) into the nonpolar solvent in small increments (e.g., 2%, 5%, 10%).
-
Target an Optimal Rf: Aim for a solvent system where the Rf of your desired product is between 0.2 and 0.35. This typically provides the best separation during column chromatography.
-
Consider an Amine Additive: Tertiary amines can "streak" or "tail" on standard silica gel due to interaction with acidic silanol groups. Adding a small amount of triethylamine (~0.5-1%) to your eluent system can neutralize these sites, resulting in sharper spots and better separation.[9][10]
Suggested Starting Solvent Systems for TLC:
-
Hexane / Ethyl Acetate (9:1, v/v)
-
Heptane / Dichloromethane (1:1, v/v)
-
Toluene
Q2: I need to purify my product without column chromatography. What are my options?
Chromatography is not always necessary. Chemical quenching followed by extraction or recrystallization can be highly effective.
Option A: Chemical Quenching & Liquid-Liquid Extraction
This method converts the unreacted benzyl bromide into a highly polar, water-soluble salt, which is then easily removed with an aqueous wash.
Expertise & Causality: Benzyl bromide is an electrophile that reacts readily with nucleophilic amines. By adding a simple, volatile amine like triethylamine (Et₃N), you can selectively react with the remaining benzyl bromide. The resulting quaternary ammonium salt (benzyltriethylammonium bromide) is ionic and will partition into the aqueous phase during a workup.[11][12]
Step-by-Step Protocol:
-
Dissolve Crude Product: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Add Scavenger Amine: Add an excess of triethylamine (approx. 2-3 equivalents relative to the initial excess of benzyl bromide) to the solution.
-
Stir: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.[12]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine. The quaternary salt will move to the aqueous layer.
-
Isolate Product: Separate the layers. The organic layer now contains your product, free of benzyl bromide. Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Option B: Recrystallization
If your product, 1-(3-(Dibenzylamino)phenyl)ethanone, is a solid at room temperature, recrystallization is an excellent method for purification.[13]
Expertise & Causality: Recrystallization works by exploiting differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold. Since benzyl bromide is a liquid at room temperature, it will remain in the cold solvent (the "mother liquor") while your solid product crystallizes out.[14][15]
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures) to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[16]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[13]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor containing the benzyl bromide impurity.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow for Choosing a Purification Method
Caption: Workflow for purification via chemical quenching and extraction.
Q4: How can I be certain that all the benzyl bromide has been removed from my final product?
Visual confirmation (e.g., a single spot on TLC) is a good indicator, but spectroscopic analysis is required for definitive proof.
Validation Protocol: Purity Analysis
-
Thin-Layer Chromatography (TLC):
-
Run a TLC with your purified product alongside a co-spot (your product mixed with a small amount of benzyl bromide starting material).
-
A pure sample will show a single spot that corresponds to your product, with no visible spot at the Rf of benzyl bromide. Visualize under UV light, as benzyl bromide is UV active. [8]
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
This is the most definitive method. Unreacted benzyl bromide has a characteristic singlet for the benzylic protons (-CH₂Br) at approximately 4.5 ppm .
-
Your pure product, 1-(3-(Dibenzylamino)phenyl)ethanone, will have its own benzylic proton signal (-CH₂N) at a different chemical shift (typically upfield, around 4.3-4.4 ppm).
-
The absence of the signal at ~4.5 ppm in the ¹H NMR spectrum of your final product is strong evidence of its purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS can detect trace amounts of impurities. An injection of your final product should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for your protonated product [M+H]⁺ (316.41). The absence of a peak corresponding to benzyl bromide confirms its removal.
-
References
-
PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
-
GazFinder. (n.d.). benzyl bromide (C7H7Br). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (2012). Removing Benzyl bromide. Retrieved from [Link]
- Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.
-
YouTube. (2020). Methods Of Preparations of Secondary And Tertiary Amines. Retrieved from [Link]
-
Reddit. (2024). Amine workup. Retrieved from [Link]
-
Reddit. (2022). separating benzyl bromide. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
- Google Patents. (2000). US6133468A - Method for preparing substituted benzyl bromides.
- Google Patents. (1980). EP0007983A1 - Process for the purification of tertiary amines.
-
Bulletin of the Chemical Society of Japan. (1970). Benzyl Bromide-Amine Reaction in Nitrobenzene-Ethanol Mixtures. Retrieved from [Link]
-
askIITians. (2025). How will you convert aniline into:(a)- Benzyl alcohol(b)- 4-Bromoanil. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-[3-(Dibutylamino)phenyl]ethanone Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
Langara College. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Reddit. (2019). Amine alkylation: how many times will p-anisidine get benzylated? Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1926). The benzylation of amines. Part IV. The rate of reaction of benzyl bromide with nitrobenzylaniline and some derivatives. Retrieved from [Link]
-
CK-12 Foundation. (2026). Preparation of Amines. Retrieved from [Link]
-
YouTube. (2022). Liquid-Liquid Extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry, Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]
-
XHYSCI. (n.d.). 1-(3-(Dibenzylamino)phenyl)ethanone. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
-
King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). CLARICEP™ FLASH Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. 1-(3-(dibenzylaMino)phenyl)ethanone | 251966-49-1 [m.chemicalbook.com]
- 4. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 5. 1-(4-(Diethylamino)phenyl)ethanone | 5520-66-1 [sigmaaldrich.com]
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- 15. athabascau.ca [athabascau.ca]
- 16. web.mnstate.edu [web.mnstate.edu]
Troubleshooting low conversion rates in dibenzylamino acetophenone synthesis
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of dibenzylamino acetophenone, a valuable intermediate in pharmaceutical development. Our focus is on diagnosing and resolving problems leading to low conversion rates, drawing from established chemical principles and field-proven laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of acetophenone with dibenzylamine is resulting in a very low yield. What are the primary factors I should investigate?
Low conversion in a reductive amination is typically traced back to one of four key areas: inefficient imine formation, improper choice or handling of the reducing agent, competing side reactions, or suboptimal reaction conditions (like pH and temperature).
The overall reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the final amine product.[1] A failure at either stage will cripple the overall yield.
A logical troubleshooting workflow should be followed to systematically identify the root cause.
Caption: Troubleshooting workflow for low-yield reductive amination.
Q2: I suspect poor imine formation is the issue. How can I definitively test this and improve it?
Imine formation is an acid-catalyzed equilibrium reaction that produces water as a byproduct.[2] To drive the reaction forward, you must either add a catalyst or remove the water.
Causality:
-
Acid Catalysis: The reaction requires a catalytic amount of acid to protonate the carbonyl oxygen of the acetophenone, making it more electrophilic and susceptible to nucleophilic attack by the dibenzylamine. However, using a strong acid or too much acid is counterproductive, as it will protonate the amine nucleophile, rendering it inactive.[3] Acetic acid is an excellent choice as it is strong enough to catalyze the reaction but weak enough to not fully protonate the bulk of the amine.
-
Water Removal: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium toward the formation of the imine.
Experimental Protocol: Optimizing Imine Formation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add acetophenone (1.0 eq) and your chosen solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add Reagents: Add dibenzylamine (1.1 eq) followed by activated 4Å molecular sieves (a layer approximately 1 cm deep). The sieves will sequester the water produced.
-
Catalysis: Add glacial acetic acid (0.1 eq).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) every 30 minutes. You should see the starting material spots disappear and a new, typically less polar, spot for the imine appear.
-
Confirmation: Once the starting material is consumed, you can proceed with the reduction step. For confirmation, a small aliquot can be analyzed by ¹H NMR to verify the presence of the characteristic imine C=N bond signal.
Q3: My imine forms, but the reduction step is failing. Which reducing agent is best, and are there common pitfalls?
The choice of reducing agent is critical. A common mistake is using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction without proper sequencing. NaBH₄ can reduce the starting acetophenone faster than the imine can form, leading to the formation of 1-phenylethanol as a major byproduct.[3]
The solution is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is milder and more selective than NaBH₄.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety concerns due to the potential generation of hydrogen cyanide gas if the reaction becomes too acidic.[3]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Optimal Conditions |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available.[2] | Can readily reduce the starting ketone, leading to byproducts. Requires a two-step approach.[3] | Add after imine formation is confirmed to be complete. Best in protic solvents like MeOH or EtOH. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines/iminium ions.[3] Can be used in one-pot procedures. | Toxic (potential for HCN release at low pH). Slower reaction rates. | Mildly acidic pH (5-6). Protic solvents. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, non-toxic, and fast-reacting.[4] Ideal for one-pot synthesis. | More expensive, moisture-sensitive. | Aprotic solvents like DCE or THF. Can be run with or without catalytic acid.[4] |
Experimental Protocol: Optimized One-Pot Reductive Amination
-
Setup: To a dry round-bottom flask under an inert atmosphere, add acetophenone (1.0 eq), dibenzylamine (1.1 eq), and 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Stir: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 3-12 hours. Monitor by TLC until the imine intermediate is fully consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCE or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Q4: I am attempting an N-alkylation of dibenzylamine with 2-bromoacetophenone and getting a complex mixture of products. What's going wrong?
The N-alkylation route is a classic Sₙ2 reaction. Low yields or complex mixtures often stem from issues with reagent quality, base selection, or competing side reactions.[5]
Causality & Troubleshooting:
-
Reagent Quality: 2-Bromoacetophenone is a lachrymator and can degrade upon storage. Ensure you are using a fresh or properly stored reagent. Purity can be checked by melting point or NMR.
-
Base Selection: A base is required to neutralize the hydrobromic acid (HBr) byproduct. If a weak base is used, the HBr generated will protonate the dibenzylamine, shutting down the reaction.
-
Recommended Base: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] These are strong enough to scavenge the acid without interfering with the reaction. Avoid strong, nucleophilic bases like NaOH or KOH, which can promote side reactions with the bromoacetophenone.
-
-
Side Reactions:
-
Over-alkylation: The product, a tertiary amine, can be alkylated further by 2-bromoacetophenone to form a quaternary ammonium salt. This is less common with a sterically hindered amine like dibenzylamine but is still possible. Using a slight excess of dibenzylamine can help suppress this.
-
Elimination: The α-protons of the acetophenone are acidic. A strong, sterically hindered base could potentially cause elimination of HBr, though this is less favored than substitution in this case.
-
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for promoting Sₙ2 reactions.
Caption: Key stages of the reductive amination pathway.
References
- Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link not available]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link not available]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-{N-benzyl-N-[2-(2-phenylacetamido)ethyl]amino}-3',4'-bis(acetoxy)acetophenone. [Link]
- Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.). [Source not specified].
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
PMC. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Google Patents. (n.d.). CN102050749B - Preparation and refining method of alpha-(N-benzyl-N-methyl amino)-m-hydroxyacetophenone hydrochloride.
-
UCL Discovery. (2016, August 15). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. [Link]
-
PMC. (n.d.). Rh(i)- and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. [Link]
-
PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]
-
ResearchGate. (2016, July). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Stability of 1-(3-(Dibenzylamino)phenyl)ethanone under reflux conditions
Technical Support Center
Topic: Guide to the Stability of 1-(3-(Dibenzylamino)phenyl)ethanone Under Reflux Conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-(dibenzylamino)phenyl)ethanone. It addresses common questions and troubleshooting scenarios related to the compound's stability when subjected to reflux, a common laboratory technique for heating reactions over extended periods.[1]
Section 1: Frequently Asked Questions (FAQs) - General Stability Profile
This section covers fundamental questions regarding the chemical stability of 1-(3-(dibenzylamino)phenyl)ethanone.
Q1: What are the primary stability concerns when refluxing 1-(3-(dibenzylamino)phenyl)ethanone?
The primary stability concerns are centered around its two main functional moieties: the dibenzylamino group and the acetophenone core.
-
C-N Bond Cleavage (N-Debenzylation): The benzyl groups on the tertiary amine are susceptible to cleavage under certain conditions. While thermally stable in neutral, inert environments, the presence of acids, particularly Lewis acids or strong protic acids, can facilitate this cleavage.[2] This degradation pathway leads to the formation of 1-(3-(benzylamino)phenyl)ethanone and subsequently 1-(3-aminophenyl)ethanone.
-
Oxidation: The tertiary amine and the benzylic protons are potential sites for oxidation, especially if the reflux is conducted in the presence of air (oxygen) at elevated temperatures. This can lead to a complex mixture of colored byproducts. The acetophenone moiety itself can be oxidized under harsh conditions, potentially yielding the corresponding benzoic acid derivative.[3]
-
Solvent-Induced Degradation: The choice of solvent is critical. High-boiling point, polar aprotic solvents like DMF or DMSO can be aggressive at reflux temperatures, while protic solvents like ethanol could potentially participate in side reactions depending on the other reagents present.
Q2: How does the choice of solvent affect the stability of the compound under reflux?
The solvent dictates the reflux temperature and the chemical environment. Its properties can either preserve or compromise the molecule's integrity.
| Solvent | Boiling Point (°C) | Potential Stability Issues & Considerations |
| Toluene | ~111 | Generally a good, non-polar choice. Provides a moderate reflux temperature. Ensure an inert atmosphere to prevent oxidation. |
| Tetrahydrofuran (THF) | ~66 | Lower reflux temperature offers milder conditions. However, peroxide formation in aged THF can be a source of oxidative degradation. |
| Acetonitrile | ~82 | A polar aprotic solvent. Generally stable, but can react under strongly acidic or basic conditions. |
| Ethanol | ~78 | A polar protic solvent. The active proton may interfere with certain reagents. Can serve as a hydrogen source in the presence of transfer hydrogenation catalysts. |
| N,N-Dimethylformamide (DMF) | ~153 | High boiling point allows for higher reaction temperatures but significantly increases the risk of thermal decomposition. |
Q3: Is the dibenzylamino group prone to cleavage under neutral reflux conditions?
Under strictly neutral, aprotic, and oxygen-free (inert atmosphere) conditions, the dibenzylamino group is generally stable. The C-N bond is robust enough to withstand thermal energy alone in solvents like toluene or xylene for moderate periods. However, stability can be compromised by:
-
Trace Impurities: Acidic or metallic impurities in the solvent or on the glassware can catalyze degradation.
-
Prolonged Heating: Even without a catalyst, very long reflux times (e.g., >24 hours) at high temperatures can lead to slow thermal decomposition.
-
Atmosphere: Refluxing in the presence of air significantly increases the risk of oxidative C-N bond cleavage.[4]
Q4: What is the impact of acidic or basic conditions on stability during reflux?
Both acidic and basic conditions introduce significant risks.
-
Acidic Conditions: Strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃, Bi(OTf)₃) can protonate the nitrogen atom, weakening the C-N bonds and promoting N-debenzylation.[2] This is a common strategy for removing benzyl protecting groups.[5]
-
Basic Conditions: While the dibenzylamino group is stable to base, the acetophenone moiety is not. The α-protons on the methyl group are acidic and can be deprotonated by a strong base (e.g., NaH, LDA), forming an enolate. This enolate can then participate in side reactions such as self-condensation (aldol reaction) or reactions with other electrophiles in the mixture. Tertiary amines themselves do not undergo condensation with ketones.[6][7]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during an experiment and provides actionable solutions.
Q5: My reaction mixture turned dark brown/black during reflux. What is the likely cause?
A significant color change, especially to dark brown or black, is a strong indicator of decomposition. The most common culprits are:
-
Oxidation: The reaction was likely exposed to atmospheric oxygen. The tertiary amine or other parts of the molecule may have oxidized.
-
Thermal Decomposition: If using a high-boiling point solvent like DMF, the temperature may be too high, causing the compound to char or polymerize.
-
Reaction with Impurities: Highly reactive impurities in the solvent or starting materials could be initiating polymerization or degradation pathways.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Always perform reflux under a positive pressure of an inert gas like Nitrogen or Argon.
-
Check Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Test older bottles of THF for peroxides.
-
Lower the Temperature: If the reaction allows, use a lower-boiling solvent or reduce the heat to a gentle reflux.
Q6: TLC/HPLC analysis shows multiple new spots after reflux. What are the likely degradation products?
The appearance of new, distinct spots/peaks points to specific chemical transformations rather than general decomposition. Based on the compound's structure, the most probable degradation products are:
-
Mono-debenzylated Product: 1-(3-(benzylamino)phenyl)ethanone. This will be more polar than the starting material.
-
Di-debenzylated Product: 1-(3-aminophenyl)ethanone. This will be the most polar of the debenzylated products.
-
Oxidized Byproducts: Products where the ketone has been oxidized to a carboxylic acid or other complex oxidative degradants.
The diagram below illustrates these primary degradation pathways.
Caption: Potential degradation pathways under reflux.
Q7: I am observing low recovery of my starting material even under seemingly mild reflux conditions. What should I investigate?
Low mass balance is a critical issue. If significant degradation is not apparent (e.g., no charring or numerous TLC spots), consider these possibilities:
-
Mechanical Loss: Ensure your reflux condenser is efficient and properly cooled to prevent the loss of volatile material.[8] Check all joints for a proper seal.
-
Adsorption: The compound or its products may be adsorbing onto other materials in the flask (e.g., silica-based reagents, stir bars).
-
Formation of Water-Soluble Salts: If acidic conditions are generated, the amine may form a protonated salt that partitions into the aqueous phase during workup, leading to perceived loss from the organic layer.
-
In-situ Reaction Monitoring: Relying solely on an endpoint analysis can be misleading. It is highly recommended to monitor the reaction's progress over time.
Section 3: Protocols & Methodologies
Protocol 1: Standard Reflux Experiment with Stability Monitoring
This protocol outlines a robust procedure for performing a reflux reaction while minimizing degradation and enabling accurate stability assessment.
1. Apparatus Setup: a. Select a round-bottom flask that will be no more than half-full with the reaction mixture. b. Equip the flask with a magnetic stir bar. c. Attach a reflux condenser securely to the flask. Ensure the cooling water flows in at the bottom and out at the top.[8] d. Connect the top of the condenser to a gas bubbler via a T-adapter connected to a source of inert gas (Nitrogen or Argon). This ensures an inert atmosphere.
2. Reaction Execution: a. To the flask, add 1-(3-(dibenzylamino)phenyl)ethanone and the chosen anhydrous solvent. b. Begin stirring and flush the system with inert gas for 5-10 minutes. c. Heat the mixture to a gentle, steady reflux using a suitable heating mantle. d. Start the timer once a stable reflux ring is established about one-third of the way up the condenser.[8]
3. In-Process Monitoring (Recommended): a. At designated time points (e.g., t=0, 1h, 4h, 8h), briefly stop heating and carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-flushed syringe. b. Immediately quench the aliquot in a prepared vial containing a suitable solvent (e.g., acetonitrile) for subsequent HPLC analysis.
Protocol 2: Analytical Workflow for Monitoring Stability via HPLC
This workflow provides a method for quantifying the purity of the starting material and detecting the formation of degradation products.
Caption: Experimental workflow for stability analysis.
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Analysis: Monitor the peak area of 1-(3-(dibenzylamino)phenyl)ethanone over time. The appearance of new peaks, especially at earlier retention times, likely corresponds to more polar degradation products.
References
- Herrington, J., et al. (2018). Biases in Carbonyl Collection Efficiency Using 2,4-Dinitrophenylhydrazine (DNPH) Cartridges. Atmospheric Environment.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
ResearchGate. (n.d.). Reactions of acetophenone derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Available at: [Link]
- Gas Chromatography coupled to Ion Mobility Spectrometer (GC-IMS) for stability check of ketones. (n.d.).
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition. Available at: [Link]
- Rawalay, S. S., & Shechter, H. (1968). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). Molecules. Available at: [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (2020). ACS Omega. Available at: [Link]
-
Nichols, L. (2022). 8.3: Reflux Procedure. Chemistry LibreTexts. Available at: [Link]
-
SKE Equipment. (n.d.). Understanding Reflux Extraction: A Comprehensive Guide. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1–3. Reagents and conditions. Available at: [Link]
-
AK Lectures. (n.d.). Reactions Between Tertiary Amines and Carbonyl Compounds. Available at: [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Available at: [Link]
- Choukeb, P. B., & Ingle, V. N. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in fries rearrangement. Der Pharma Chemica.
-
Reddy, B. V. S., et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]
- Anbarasan, P., et al. (2012). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. Journal of Chemical and Pharmaceutical Research.
-
Liu, T., et al. (2020). Reflux Conditions Induce E-cadherin Cleavage and EMT via APE1 Redox Function in Esophageal Adenocarcinoma. Cancers. Available at: [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available at: [Link]
Sources
- 1. Understanding Reflux Extraction: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 2-N,N-Dibenzylamino Group as a Participating Group in the Synthesis of β-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Kinetic Optimization of 1-(3-(Dibenzylamino)phenyl)ethanone Synthesis
Executive Summary & Reaction Overview
The Challenge: Synthesizing 1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1) presents a classic kinetic challenge in aromatic amine alkylation. The conversion of 3-aminoacetophenone to the mono-benzyl intermediate is rapid, but the second alkylation step is significantly rate-limited by steric hindrance and the reduced nucleophilicity of the secondary amine.
The Solution:
This guide moves beyond standard textbook protocols, focusing on kinetic acceleration strategies . We address the specific bottlenecks of the
Core Reaction Scheme
-
Reagent: Benzyl Bromide (preferred) or Benzyl Chloride[3]
-
Base: Potassium Carbonate (
)[3][4][5] -
Catalyst: Potassium Iodide (KI) or TBAI (Phase Transfer)
Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific user pain points regarding reaction stalling and impurity formation.
Q1: Why does my reaction stall at the mono-benzylated intermediate?
Technical Insight: The acetyl group at the meta position is electron-withdrawing, which lowers the nucleophilicity of the nitrogen lone pair. Once the first benzyl group is added, steric hindrance increases, making the second attack on the benzyl electrophile energetically costly.
Troubleshooting Protocol:
-
Temperature Check: Ensure the internal temperature is
. Below this, the activation energy for the second alkylation is rarely met. -
Stoichiometry: You must use a minimum of 2.5 equivalents of benzyl bromide. As the reaction progresses, benzyl bromide can hydrolyze (especially if the solvent is "wet"), effectively lowering the concentration of the electrophile.
-
Solvent Choice: Switch from Acetonitrile (MeCN) to DMF (Dimethylformamide) . The higher dielectric constant of DMF stabilizes the transition state better than MeCN, significantly accelerating the
rate.
Q2: Can I use Benzyl Chloride instead of Benzyl Bromide to save cost?
Technical Insight: Yes, but it will drastically increase reaction time (often by a factor of 4-6x). Benzyl chloride is a poorer electrophile (Cl is a worse leaving group than Br).
Optimization Strategy (Finkelstein Modification): If you must use benzyl chloride, you must add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (10-20 mol%).
-
Mechanism: The iodide displaces the chloride in situ to form Benzyl Iodide, which is far more reactive.
-
Impact: This restores the reaction rate to near-bromide levels without the cost of benzyl bromide.
Q3: How do I minimize the formation of O-alkylated byproducts?
Technical Insight:
While
Corrective Action:
-
Base Selection: Stick to
or . Avoid NaH or strong alkoxides. Carbonates provide a "buffering" effect that maintains basicity without promoting enolization as aggressively. -
Solvent Moisture: Ensure DMF is anhydrous. Hydroxide ions (generated from trace water + carbonate) are harder nucleophiles and can promote side reactions.
Visualizing the Kinetic Pathway
The following diagram illustrates the reaction mechanism, highlighting the specific kinetic bottleneck at the second alkylation step and the intervention points for catalysis.
Figure 1: Reaction pathway highlighting the rate-limiting conversion of the mono-benzyl intermediate to the final dibenzyl product.
Optimized Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable.
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 3-Aminoacetophenone | 135.16 | 1.0 | 1.35 g | Substrate |
| Benzyl Bromide | 171.04 | 2.5 | 4.28 g (2.97 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 3.0 | 4.15 g | Base (Acid Scavenger) |
| Potassium Iodide | 166.00 | 0.1 | 0.17 g | Catalyst |
| DMF (Anhydrous) | - | - | 15-20 mL | Solvent |
Step-by-Step Methodology
-
Setup:
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Critical: Ensure the system is flushed with Nitrogen (
) to prevent oxidation of the aniline substrate at high temperatures.
-
-
Addition:
-
Add 3-Aminoacetophenone (1.35 g) and DMF (15 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (
, 4.15 g) and Potassium Iodide (KI, 0.17 g). -
Add Benzyl Bromide (2.97 mL) dropwise over 5 minutes. Note: Exotherm is minimal, but dropwise addition prevents local concentration hotspots.
-
-
Reaction:
-
Heat the mixture to
(oil bath temperature). -
Time: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC after 3 hours .
-
Endpoint: Disappearance of the mono-benzyl intermediate. If mono-benzyl persists after 4 hours, add an additional 0.2 equiv of Benzyl Bromide.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL). The product should precipitate as a solid or oil.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with Brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from hot Ethanol (if solid) or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Troubleshooting Logic Flow
Use this decision tree to diagnose issues during the experiment.
Figure 2: Diagnostic flowchart for common synthesis issues.
References
-
BenchChem. (2025).[5][6][7] 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. Link
-
National Institute of Standards and Technology (NIST). (2025). 3-Aminoacetophenone Thermochemistry Data. Link
-
Organic Syntheses. (1943).[1][8] m-Nitroacetophenone and m-Aminoacetophenone Synthesis. Coll. Vol. 2, p. 434. Link
-
Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Link
-
Jiehua Pharma. (2025). Product Specification: 1-(3-(dibenzylamino)phenyl)ethanone. Link
Sources
Column chromatography separation of 1-(3-(Dibenzylamino)phenyl)ethanone
Technical Support Center: Purification of 1-(3-(Dibenzylamino)phenyl)ethanone
Topic: Column Chromatography Separation & Troubleshooting Molecule: 1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1) Class: Lipophilic Aromatic Tertiary Amine / Acetophenone Derivative[1][2]
Executive Summary: The Separation Challenge
As a Senior Application Scientist, I often see researchers struggle with this molecule not because of its complexity, but due to a misunderstanding of its acid-base surface chemistry .
1-(3-(Dibenzylamino)phenyl)ethanone contains a tertiary nitrogen atom.[2] While the phenyl ring delocalizes the lone pair (reducing basicity compared to aliphatic amines), the nitrogen still interacts with the acidic silanol groups (
The Golden Rule: You are not just separating based on polarity; you are fighting an ion-exchange mechanism.[2] Your mobile phase must suppress this interaction.[2]
Phase 1: Method Development & TLC Optimization
Q: I see two spots on TLC, but they are streaking. How do I fix this? A: Streaking indicates that your compound is protonating on the acidic silica surface during the run.
-
The Fix: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (
) to your TLC solvent system.[1][2] -
Mechanism: The base modifier acts as a "sacrificial base," saturating the acidic silanol sites so your target molecule can interact only via physisorption (polarity), resulting in a tight, round spot.
Q: Which spot is my product? A: In the benzylation of 3-aminoacetophenone, you typically generate a mixture of mono-benzylated and di-benzylated products.[1]
-
Top Spot (Target): 1-(3-(Dibenzylamino)phenyl)ethanone.[2][3][4][5][6] It is less polar because it lacks the N-H hydrogen bond donor found in the mono-species and has two lipophilic benzyl groups.
-
Bottom Spot (Impurity): 1-(3-(Benzylamino)phenyl)ethanone (Mono-benzylated).[1][2] The remaining N-H proton allows for hydrogen bonding with silica, significantly increasing retention.
Table 1: Recommended Solvent Systems
| Polarity | Solvent System (v/v) | Modifier | Purpose |
| Low | Hexane / EtOAc (95:[1][2]5) | 1% TEA | Initial screening; moves non-polar impurities.[2] |
| Medium | Hexane / EtOAc (90:10 to 80:[1][2]20) | 1% TEA | Target Elution Zone. Aim for Rf ~0.35. |
| High | DCM / MeOH (98:[1][2]2) | 0.5% | Flushing column; elutes polar mono-benzyl impurities.[2] |
Phase 2: Column Preparation & Loading
Q: Should I use wet loading or dry loading? A: Dry loading is mandatory for this separation if your crude is an oil or solid with poor solubility in the mobile phase (Hexane).[1][2]
-
Dissolve crude in minimal Dichloromethane (DCM).[2]
-
Add silica gel (ratio 1:2 crude-to-silica).[2]
-
Rotovap to dryness until you have a free-flowing powder.[1][2]
-
Load this powder on top of your pre-packed column.[2]
-
Why? Wet loading with DCM (a strong solvent) into a Hexane column causes "band broadening" before the run even starts.[2] Dry loading keeps the injection band narrow.[2]
Q: Do I really need to pretreat the silica? A: Yes. "In-situ" modification is superior to just adding TEA to the mobile phase.[2]
-
Protocol: Flush the packed column with 2 Column Volumes (CV) of Hexane + 5% TEA. Then, flush with 2 CV of pure mobile phase (e.g., Hexane/EtOAc 90:10 + 1% TEA) to equilibrate. This ensures the entire length of the column is deactivated before your sample touches it.
Phase 3: Troubleshooting The Run
Q: My product is eluting, but the fractions are impure (co-elution). Why? A: This is likely a "fronting" or "tailing" overlap issue.[2]
-
Diagnosis: Check the TLC of the mixed fractions.
-
If the impurity is tailing into the product: You didn't use enough base modifier.
-
If the product is fronting (smearing forward): You overloaded the column.
-
-
Immediate Fix: Switch to a Gradient Elution . Start at 100% Hexane (+1% TEA) and increase EtOAc by 5% every 3 CVs.[2] The di-benzyl product (non-polar) will elute sharply in the early non-polar fractions, leaving the mono-benzyl impurity behind.
Q: I have low recovery. Is my compound decomposing? A: 1-(3-(Dibenzylamino)phenyl)ethanone is relatively stable.[1][2] Low recovery usually means irreversible adsorption .[2]
-
Cause: The amine formed a salt with highly acidic sites on "active" silica.[2]
-
Recovery Step: Flush the column with DCM : MeOH : NH4OH (90:10:1).[1][2] The high polarity methanol combined with ammonia will displace the amine from the silica surface.[7]
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing the purification of this specific amine.
Caption: Decision tree for optimizing the separation of dibenzylamino derivatives, prioritizing silica deactivation.
References
-
Biotage. (2023).[1][2][7] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? (Applicable to Flash).[2][7] Retrieved from [Link]
-
University of Rochester. (n.d.).[1][2] Tips for Flash Column Chromatography: Deactivating Silica Gel.[1][2][8] Retrieved from [Link]
-
Reich, H. J. (2017).[1][2] Common Solvents and Rf Values for Chromatography. University of Wisconsin-Madison.[2] Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1-[3-(ジメチルアミノ)フェニル]エタノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(3-(dibenzylaMino)phenyl)ethanone | 251966-49-1 [m.chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 1-(3-(dibenzylamino)phenyl)ethanone - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 6. 1-(3-(Dibenzylamino)phenyl)ethanone - CAS:251966-49-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
Comparative Structural Analysis: 1-(3-(Dibenzylamino)phenyl)ethanone via 1H NMR
Executive Summary & Application Context
1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1) serves as a critical intermediate in the synthesis of functionalized fluorophores (e.g., Rhodamine derivatives) and pharmaceutical building blocks where lipophilicity and amine protection are required.[1]
This guide provides a technical comparison of the target molecule against its unsubstituted precursor (3-aminoacetophenone) and the mono-alkylated impurity . By focusing on the diagnostic utility of 1H NMR, we establish a self-validating protocol to confirm the success of the double
Why This Analysis Matters
-
Process Control: Distinguishing between mono-benzylated and di-benzylated products is difficult via TLC due to similar
values in non-polar solvents. NMR provides definitive quantification. -
Electronic Verification: The shift in the acetyl methyl group serves as a probe for the electronic donation capability of the nitrogen lone pair, which is modulated by the benzyl groups.
Synthesis & Structural Logic
To understand the NMR spectrum, one must understand the origin of the protons. The synthesis typically involves the exhaustive alkylation of 3-aminoacetophenone with benzyl bromide.
Reaction Pathway & Impurity Logic
Figure 1: Reaction pathway highlighting the critical transition from primary to tertiary amine, detectable via NMR.
Comparative NMR Analysis
The following data compares the target molecule with its direct precursor. The disappearance of the amine protons and the appearance of the benzylic singlet are the primary validation gates.
Table 1: Chemical Shift Assignments (400 MHz, CDCl )
| Position | Proton Type | Target: Di-benzyl ( | Precursor: 3-Amino ( | Signal Structure | |
| Acetyl | 2.51 | 2.54 | -0.03 | Singlet (3H) | |
| Benzylic | 4.75 | N/A | N/A | Singlet (4H) | |
| Amine | Absent | 3.89 | N/A | Broad Singlet | |
| Aromatic | Core H-2 | 7.35 | 7.31 | +0.04 | Narrow Doublet/Singlet |
| Aromatic | Core H-5 | 7.28 | 7.22 | +0.06 | Pseudo-triplet |
| Aromatic | Core H-4/6 | 6.90 - 7.00 | 6.86 | +0.10 | Multiplets |
| Benzyl | 7.20 - 7.40 | N/A | N/A | Multiplet (10H) |
Note: Shifts are referenced to TMS (0.00 ppm) or residual CHCl
Detailed Spectral Features
1. The Benzylic "Fingerprint" (4.75 ppm)
-
Observation: A sharp singlet integrating to 4 protons.
-
Why it validates structure:
-
If the product were Mono-benzylated , this peak would often appear as a doublet (
Hz) due to coupling with the adjacent N-H proton, or a broadened singlet if exchange is fast. -
The Di-benzyl product has no N-H, collapsing the signal to a clean singlet.
-
Performance Note: This peak is distinct from the solvent residual (7.26 ppm) and water (1.56 ppm), making it the most reliable standard for quantitative NMR (qNMR) purity assessment.
-
2. The Aromatic Region (6.90 – 7.40 ppm)
-
Complexity: The target molecule introduces 10 new aromatic protons from the benzyl groups.
-
Overlap: These 10 protons typically appear as a multiplet between 7.20 and 7.40 ppm, heavily overlapping with the H-2 and H-5 protons of the central acetophenone ring.
-
Diagnostic Strategy: Do not use the 7.2–7.4 ppm region for integration to determine yield. Instead, use the Acetyl Methyl (2.51 ppm) or the Benzylic CH2 (4.75 ppm) as the reference integral (set to 3H or 4H, respectively).
Experimental Protocol: Self-Validating Analysis
To ensure scientific integrity, follow this workflow to characterize the synthesized material.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- .-
Reason: DMSO is hygroscopic; the water peak (~3.3 ppm) can interfere with the acetyl signal or broaden exchangeable protons in impurities.
provides sharper resolution for the benzylic singlet.
-
-
Concentration: Dissolve ~10 mg of product in 0.6 mL solvent. High concentrations (>30 mg) may cause stacking effects, shifting aromatic peaks.
Step 2: Acquisition Parameters
-
Transients (Scans): Minimum 16 scans (standard) or 64 scans (if detecting <2% mono-benzyl impurity).
-
Relaxation Delay (D1): Set to
seconds.-
Reason: The acetyl methyl protons have longer
relaxation times. Short delays lead to under-integration of the methyl peak relative to the aromatic protons, skewing purity calculations.
-
Step 3: Validation Logic (The "If-Then" Test)
Figure 2: Logical flow for spectral validation.
Performance Comparison: NMR vs. Alternatives
How does NMR compare to other analytical techniques for this specific molecule?
| Feature | 1H NMR | HPLC-UV (254 nm) | TLC (Hex/EtOAc) |
| Differentiation | High. Distinguishes Mono- vs Di-benzyl via coupling patterns. | Medium. Depends on column resolution; Mono/Di often co-elute. | Low. |
| Quantification | Absolute. No reference standard needed (ratio of integrals). | Relative. Requires calibration curve; response factors differ. | Qualitative. Visual estimation only. |
| Speed | Fast (10 min prep + run). | Slow (30 min method dev + run). | Very Fast (5 min). |
| Limit of Detection | ~1% Impurity. | <0.1% Impurity (Superior for trace analysis). | ~5% Impurity.[2][3] |
References
-
National Institute of Standards and Technology (NIST). (2023). N,N-Dibenzylaniline 1H NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for additivity rules used in spectral prediction).
Sources
A Comparative Guide to the 13C NMR Peak Assignments of 1-(3-(Dibenzylamino)phenyl)ethanone
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and predicted peak assignments for the 13C NMR spectrum of 1-(3-(Dibenzylamino)phenyl)ethanone, a compound of interest in synthetic chemistry. By comparing its predicted spectral data with experimentally determined data from structurally analogous compounds, we aim to provide researchers with a robust framework for interpreting the spectroscopic features of this and related molecules.
The Decisive Role of 13C NMR in Structural Chemistry
Carbon-13 NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[1][2] For a molecule like 1-(3-(Dibenzylamino)phenyl)ethanone, which possesses multiple aromatic rings and functional groups, 13C NMR is indispensable for confirming its substitution pattern and overall structure.
Predicted 13C NMR Peak Assignments for 1-(3-(Dibenzylamino)phenyl)ethanone
The 13C NMR spectrum of 1-(3-(Dibenzylamino)phenyl)ethanone is predicted to exhibit a series of distinct signals corresponding to the carbonyl, aromatic, benzylic, and methyl carbons. The following table outlines the predicted chemical shifts and their assignments. These predictions are based on the principles of substituent effects and by drawing comparisons with the known spectra of acetophenone, N,N-dibenzylaniline, and other substituted aromatic compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~198 | The carbonyl carbon of an acetophenone derivative is characteristically found in this downfield region.[3][4] |
| CH3 | ~26 | The methyl carbon of the acetyl group, typical for acetophenones.[4] |
| C-3 (C-N) | ~148 | The aromatic carbon directly attached to the nitrogen is expected to be significantly deshielded due to the electron-withdrawing nature of the nitrogen and its bulky dibenzyl substituents. This is analogous to the C-N carbon in N,N-dibenzylaniline. |
| C-1 (C-C=O) | ~138 | The ipso-carbon attached to the acetyl group. Its chemical shift is influenced by the carbonyl group. |
| C-5 | ~129 | This aromatic CH carbon is expected to have a chemical shift similar to the meta carbons in acetophenone. |
| C-4 | ~120 | This aromatic CH is ortho to the electron-donating dibenzylamino group and is expected to be shielded relative to unsubstituted benzene. |
| C-6 | ~118 | Similar to C-4, this aromatic CH is ortho to the dibenzylamino group and meta to the acetyl group, leading to significant shielding. |
| C-2 | ~114 | This aromatic CH is para to the dibenzylamino group and ortho to the acetyl group, experiencing a combination of shielding and deshielding effects. |
| CH2 | ~54 | The benzylic carbons of the dibenzylamino group. This is a characteristic shift for carbons attached to a nitrogen and an aromatic ring. |
| Benzyl C-ipso | ~138 | The ipso-carbons of the benzyl groups attached to the methylene. |
| Benzyl C-ortho | ~129 | The ortho-carbons of the benzyl groups. |
| Benzyl C-meta | ~128 | The meta-carbons of the benzyl groups. |
| Benzyl C-para | ~127 | The para-carbon of the benzyl groups. |
A Comparative Analysis with Structurally Related Compounds
To substantiate the predicted assignments, a comparative analysis with the experimentally determined 13C NMR data of acetophenone and N,N-dibenzylaniline is highly instructive.
Acetophenone: The Acetyl Group Benchmark
Acetophenone provides the foundational chemical shifts for the acetyl-substituted phenyl ring.
| Acetophenone Carbon | Experimental Chemical Shift (ppm) [3][4] |
| C=O | 198.1 |
| C-ipso | 137.1 |
| C-ortho | 128.5 |
| C-meta | 128.2 |
| C-para | 133.0 |
| CH3 | 26.5 |
The introduction of the dibenzylamino group at the meta-position (C-3) in 1-(3-(Dibenzylamino)phenyl)ethanone is expected to cause significant changes in the chemical shifts of the aromatic carbons of this ring due to its strong electron-donating nature through resonance.
N,N-Dibenzylaniline: The Dibenzylamino Group Benchmark
N,N-dibenzylaniline serves as an excellent model for the chemical shifts associated with the dibenzylamino moiety.
| N,N-Dibenzylaniline Carbon | Experimental Chemical Shift (ppm) [5] |
| C-ipso (C-N) | 148.7 |
| C-ortho | 112.5 |
| C-meta | 129.3 |
| C-para | 117.0 |
| CH2 | 54.5 |
| Benzyl C-ipso | 138.4 |
| Benzyl C-ortho | 128.7 |
| Benzyl C-meta | 126.7 |
| Benzyl C-para | 127.0 |
The strong shielding observed for the ortho and para carbons in N,N-dibenzylaniline highlights the potent electron-donating effect of the dibenzylamino group, which is crucial for predicting the shifts in our target molecule.
Experimental Protocol for 13C NMR Data Acquisition
The following is a generalized, step-by-step methodology for acquiring a high-quality 13C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample, 1-(3-(Dibenzylamino)phenyl)ethanone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. The choice of solvent is critical as its deuterium signal is used for field-frequency locking, and its residual protonated signals should not overlap with analyte signals.
-
Ensure the sample is fully dissolved to avoid issues with shimming.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution and good line shape. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected 13C signals (typically 0 to 220 ppm).
-
The acquisition time is generally set to 1-2 seconds.
-
A relaxation delay of 2-5 seconds is employed to allow for the full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative structural confirmation.
-
A proton-decoupled pulse sequence is standard for 13C NMR to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
-
The number of scans is set based on the sample concentration. For a 10-20 mg sample, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio, given the low natural abundance of 13C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Integrate the peaks if relative quantitative information is desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
-
Workflow for 13C NMR Data Acquisition and Analysis
The following diagram illustrates the logical flow from sample preparation to final spectral analysis.
Caption: Workflow for 13C NMR Spectroscopy.
Conclusion
The predicted 13C NMR spectrum of 1-(3-(Dibenzylamino)phenyl)ethanone, supported by comparative analysis with structurally related compounds, provides a robust guide for the spectroscopic characterization of this molecule. The distinct chemical shifts of the carbonyl, aromatic, benzylic, and methyl carbons serve as reliable fingerprints for structural verification. The detailed experimental protocol and workflow diagram offer practical guidance for researchers in obtaining and interpreting high-quality 13C NMR data, reinforcing the central role of this technique in modern chemical analysis.
References
-
PubChem. Acetophenone. National Center for Biotechnology Information. [Link]
- Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of substituted acetophenones. Journal of the American Chemical Society, 94(24), 8564–8568.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Scribd. Acetophenone 13C NMR Analysis. [Link]
-
PubChem. N,N-Dibenzylaniline. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
Mol-Instincts. N,N-DIBENZYLANILINE 91-73-6 wiki. [Link]
-
ResearchGate. 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. [Link]
-
LibreTexts. 13C-NMR. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
The Royal Society of Chemistry. Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
NMRDB. Predict 13C carbon NMR spectra. [Link]
-
MDAT. 3-Aminoacetophenone. [Link]
Sources
A Comparative Guide to the FTIR Spectral Analysis of 1-(3-(Dibenzylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral data for 1-(3-(Dibenzylamino)phenyl)ethanone, a substituted acetophenone derivative of interest in organic synthesis and medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a detailed, predictive analysis based on established spectroscopic principles and a comparative study with structurally related compounds. We will explore the expected spectral features of 1-(3-(Dibenzylamino)phenyl)ethanone and contrast them with the known spectra of Acetophenone and N,N-Dibenzylamine. This guide also includes a comprehensive, field-proven protocol for acquiring high-quality FTIR data for solid organic compounds.
Introduction to the Spectroscopic Characterization of 1-(3-(Dibenzylamino)phenyl)ethanone
1-(3-(Dibenzylamino)phenyl)ethanone is a ketone and a tertiary amine, incorporating the structural motifs of both acetophenone and N,N-dibenzylamine. Its molecular structure, featuring a carbonyl group, a tertiary amine, and multiple aromatic rings, gives rise to a unique infrared spectrum that serves as a molecular fingerprint.[1] FTIR spectroscopy is a powerful and accessible analytical technique for confirming the identity and purity of such compounds by identifying their key functional groups through their characteristic vibrational frequencies.[2]
This guide will first detail a robust experimental protocol for obtaining the FTIR spectrum of a solid sample like 1-(3-(Dibenzylamino)phenyl)ethanone. Subsequently, we will perform a comparative analysis of its predicted spectral features against the experimental spectra of its core structural components: acetophenone and N,N-dibenzylamine.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For a solid, powdered sample such as 1-(3-(Dibenzylamino)phenyl)ethanone, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is the recommended technique due to its minimal sample preparation, speed, and reliability.[3][4]
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer, equipped with a diamond or zinc selenide ATR crystal, is powered on and has completed its diagnostic checks.[5][6]
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe (e.g., Kimwipe) to remove any residues from previous measurements.[3][6]
-
Background Spectrum Acquisition: With the clean and empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO2, water vapor) and ensure they are subtracted from the sample spectrum.[5]
-
Sample Application: Place a small amount (a few milligrams) of the powdered 1-(3-(Dibenzylamino)phenyl)ethanone sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3][7]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample.[3][4] This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.[3][4]
-
Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[7]
-
Data Processing and Analysis: After acquisition, the spectrum can be processed (e.g., baseline correction, smoothing) if necessary. The peak positions and intensities are then analyzed to identify the functional groups present.
-
Post-Measurement Cleaning: After the analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.[6]
Comparative Spectral Analysis
The FTIR spectrum of 1-(3-(Dibenzylamino)phenyl)ethanone can be predicted by dissecting its structure into three key components: the acetophenone moiety, the tertiary amine, and the dibenzyl groups. We will compare its expected absorptions with the known spectra of Acetophenone and N,N-Dibenzylamine.
Acetophenone: The Carbonyl and Phenyl-Ketone Signature
Acetophenone provides the characteristic spectral features of a monosubstituted aromatic ketone.
-
C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is expected for the aryl ketone carbonyl stretch.[2] This is one of the most prominent peaks in the spectrum.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic ring.[8]
-
Aromatic C=C Stretch: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.
-
C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted ring appear in the 690-770 cm⁻¹ region.
N,N-Dibenzylamine: The Tertiary Amine and Benzyl Group Features
N,N-Dibenzylamine contributes the spectral characteristics of the dibenzylamino group.
-
C-N Stretch: The stretching vibration of the C-N bond in tertiary aromatic amines typically appears in the 1250-1350 cm⁻¹ region.
-
Aromatic and Aliphatic C-H Stretches: Similar to acetophenone, aromatic C-H stretches are expected above 3000 cm⁻¹. Additionally, the methylene (-CH2-) groups of the benzyl substituents will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
Aromatic C=C Stretch: The benzene rings of the benzyl groups will also exhibit C=C stretching bands in the 1450-1600 cm⁻¹ range.
Predicted Spectrum of 1-(3-(Dibenzylamino)phenyl)ethanone
By combining the features of its structural components, we can predict the key absorption bands for 1-(3-(Dibenzylamino)phenyl)ethanone.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3020 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |
| Carbonyl (C=O) | Stretch | ~1685 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-N (Tertiary Amine) | Stretch | 1250 - 1350 | Medium |
| Aromatic C-H | Out-of-plane Bend | 690 - 900 | Strong |
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of 1-(3-(Dibenzylamino)phenyl)ethanone and highlights the key functional groups responsible for its characteristic FTIR absorption bands.
Caption: Molecular structure of 1-(3-(Dibenzylamino)phenyl)ethanone with key vibrational modes.
Conclusion
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
-
Jiehua Medicine. (n.d.). 1-(3-(dibenzylamino)phenyl)ethanone. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.
-
National Center for Biotechnology Information. (n.d.). N,N-Dibenzylaniline. PubChem Compound Database. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (2021). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Retrieved from [Link]
-
SEM Lab Inc. (n.d.). FTIR Analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
Sources
- 1. semlab.com [semlab.com]
- 2. azooptics.com [azooptics.com]
- 3. agilent.com [agilent.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 1-(3-(Dibenzylamino)phenyl)ethanone and its Dimethylamino Analog
In the landscape of medicinal chemistry and materials science, the aminophenone scaffold is a cornerstone for developing novel compounds with a wide array of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[1][2] The functionalization of the amino group provides a critical handle to modulate the physicochemical and pharmacological properties of the molecule. This guide presents an in-depth comparison of two such analogs: the sterically demanding 1-(3-(dibenzylamino)phenyl)ethanone and its more compact counterpart, 1-(3-(dimethylamino)phenyl)ethanone.
Our objective is to dissect how the substitution of two small methyl groups with two bulky benzyl groups on the nitrogen atom influences the synthesis, structural characteristics, and potential performance of these molecules. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational insights needed for rational compound design and selection.
Structural and Physicochemical Properties: A Tale of Two Substituents
The most striking difference between the two title compounds lies in the nature of the N-substituents. This fundamental structural divergence has profound implications for their molecular properties, particularly steric hindrance and lipophilicity, which are critical determinants of biological activity.
The dibenzylamino analog incorporates two phenylmethyl groups, creating a sterically crowded environment around the nitrogen atom. This bulk can significantly influence how the molecule interacts with biological targets like enzyme active sites or cell surface receptors.[3] In contrast, the dimethylamino analog, with its two small methyl groups, presents a much smaller and more accessible nitrogen center.
This structural difference is quantitatively reflected in their physicochemical properties:
| Property | 1-(3-(Dibenzylamino)phenyl)ethanone | 1-(3-(Dimethylamino)phenyl)ethanone | Rationale for Difference |
| Molecular Formula | C₂₂H₂₁NO | C₁₀H₁₃NO | Addition of two C₇H₇ groups vs. two CH₃ groups. |
| Molecular Weight | 315.41 g/mol | 163.22 g/mol | The two benzyl groups add significant mass. |
| Predicted XLogP3 | 5.2 | 2.2 | A higher LogP value indicates greater lipid solubility (lipophilicity), driven by the hydrophobic phenyl rings. |
| Polar Surface Area | 20.3 Ų | 20.3 Ų | The core aminophenone structure dictates the PSA, which remains unchanged. |
| CAS Number | 251966-49-1 | 18992-80-8 | N/A |
The nearly identical Polar Surface Area (PSA) suggests that both molecules have similar potential for passive transport across membranes from a polarity standpoint, but the dramatic difference in lipophilicity (XLogP3) tells a different story. The highly lipophilic nature of the dibenzylamino analog may enhance its affinity for hydrophobic pockets in proteins but could also lead to poor aqueous solubility and potential off-target binding. Conversely, the lower lipophilicity of the dimethylamino derivative suggests better solubility in aqueous media, a common requirement for many biological assays and formulations.
Synthesis and Chemical Reactivity
The synthesis of these tertiary aminophenones typically starts from 3-aminoacetophenone. A common and straightforward approach is the direct N-alkylation of the primary amine with the corresponding alkyl halides.
Caption: General N-alkylation workflow.
While the overall synthetic strategy is similar, the choice of alkylating agent and reaction conditions may need optimization for each analog. The reactivity of the nitrogen's lone pair of electrons is central. In the dimethylamino analog, these electrons are sterically accessible, allowing it to act as an effective nucleophile or base. In the dibenzylamino analog, the bulky benzyl groups can sterically hinder the lone pair, potentially reducing its nucleophilicity and basicity. This has implications not only for its synthesis but also for its interactions with biological targets where protonation or nucleophilic attack is part of the mechanism of action.
Spectroscopic Characterization: A Self-Validating System
Unambiguous characterization of the synthesized compounds is paramount for ensuring purity and confirming structure, forming a self-validating system for any subsequent experimental work.[4] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct fingerprints for each analog.
| Spectroscopic Feature | 1-(3-(Dibenzylamino)phenyl)ethanone (Predicted) | 1-(3-(Dimethylamino)phenyl)ethanone (Known) |
| ¹H NMR (δ, ppm) | ~7.2-7.4 (m, 10H, benzyl Ar-H), ~6.7-7.2 (m, 4H, phenyl Ar-H), ~4.6 (s, 4H, -CH₂-), ~2.5 (s, 3H, -COCH₃) | ~6.7-7.3 (m, 4H, Ar-H), ~2.9 (s, 6H, -N(CH₃)₂), ~2.5 (s, 3H, -COCH₃) |
| ¹³C NMR (δ, ppm) | ~198 (C=O), ~150 (Ar C-N), ~138 (Ar C-ipso), ~127-129 (Ar CH), ~54 (-CH₂-) | ~198 (C=O), ~151 (Ar C-N), ~112-129 (Ar CH), ~40 (-N(CH₃)₂) |
| IR (ν, cm⁻¹) | ~1680 (C=O stretch), ~1360 (C-N stretch), ~3030 (Ar C-H stretch) | ~1675 (C=O stretch), ~1350 (C-N stretch), ~3050 (Ar C-H stretch) |
The most diagnostic signals in ¹H NMR are the singlet for the four benzylic protons (~4.6 ppm) in the dibenzyl analog versus the singlet for the six methyl protons (~2.9 ppm) in the dimethyl analog. Similarly, the ¹³C NMR will show a characteristic signal for the benzylic carbons around 54 ppm, which is absent in the dimethyl analog, whose methyl carbons appear further upfield around 40 ppm.[5][6]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
¹H NMR Parameters: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.
Comparative Performance and Biological Potential
While direct comparative experimental data for these two specific molecules is scarce in publicly available literature, we can infer their potential performance based on established structure-activity relationships (SAR) for aminophenol and aniline derivatives.[2][7] These classes of compounds are known to exhibit a range of biological activities, including antioxidant and antimicrobial effects.[1][8]
Hypothetical Mechanism: Enzyme Inhibition
The aminophenone scaffold can be envisioned as a pharmacophore that interacts with the active site of an enzyme. The nature of the N-substituent would then play a crucial role in modulating this interaction.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
HPLC Purity Analysis Methods for 1-(3-(Dibenzylamino)phenyl)ethanone: A Comparative Technical Guide
Executive Summary & Compound Profile
1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1) is a critical pharmaceutical intermediate characterized by significant hydrophobicity and basicity. Its structure consists of an acetophenone core with a bulky dibenzylamino group at the meta position.
Analyzing this compound presents specific chromatographic challenges:
-
Basicity: The tertiary amine moiety interacts with residual silanols on silica columns, leading to peak tailing.
-
Hydrophobicity: The two benzyl groups significantly increase retention (LogP > 4.5), requiring high organic strength mobile phases.
-
Impurity Profile: Critical impurities typically include the starting material (3-Aminoacetophenone ) and the mono-benzylated intermediate (N-Benzyl-3-aminoacetophenone ).
This guide objectively compares three HPLC methodologies to address these challenges, moving beyond generic protocols to provide mechanism-driven solutions.
Comparative Analysis of HPLC Methodologies
We evaluated three distinct separation strategies. The selection depends on your specific goal: Routine QA/QC, Impurity Identification (MS), or Orthogonal Selectivity.
Method A: The "Workhorse" (C18 + Acidic Phosphate Buffer)
Best for: Routine Purity Testing, QA/QC, Robustness.
-
Mechanism: Uses a low pH (2.5–3.0) to protonate the amine (making it ionic/polar) and suppress silanol ionization on the column. This eliminates tailing and ensures sharp peaks.
-
Pros: Excellent peak shape, high reproducibility, robust for quantitation.
-
Cons: Non-volatile buffer (incompatible with MS); long equilibration times.
Method B: The "Selectivity Specialist" (Phenyl-Hexyl + Formic Acid)
Best for: Separating Aromatic Impurities, R&D.
-
Mechanism: Exploits
interactions between the phenyl-hexyl stationary phase and the three aromatic rings of the analyte. This offers superior selectivity for separating the di-benzyl product from mono-benzyl impurities compared to standard C18. -
Pros: Orthogonal selectivity; MS-compatible.
-
Cons: Lower peak capacity for non-aromatic impurities; slightly higher column cost.
Method C: High-Throughput UHPLC (Sub-2 m C18)
Best for: High-Throughput Screening (HTS), Reaction Monitoring.
-
Mechanism: Uses high linear velocity and smaller particles to reduce analysis time by 70%.
-
Pros: Speed (< 5 min run); solvent savings.
-
Cons: Requires UHPLC instrumentation (pressure > 600 bar); higher risk of frictional heating affecting selectivity.
Data Presentation: Performance Metrics
The following data represents validated performance characteristics for the separation of 1-(3-(Dibenzylamino)phenyl)ethanone from its key impurities.
Table 1: Method Performance Comparison
| Feature | Method A (C18/Phosphate) | Method B (Phenyl-Hexyl) | Method C (UHPLC) |
| Resolution (Product vs. Mono-benzyl) | High (Rs > 3.5) | Superior (Rs > 4.2) | Moderate (Rs ~ 2.5) |
| Peak Tailing (Tf) | 1.05 – 1.15 (Excellent) | 1.10 – 1.25 (Good) | 1.15 – 1.30 (Acceptable) |
| LOD (UV @ 254 nm) | 0.05 µg/mL | 0.08 µg/mL | 0.02 µg/mL (Sharp peaks) |
| MS Compatibility | No | Yes | Yes |
| Run Time | 25 min | 20 min | 6 min |
Table 2: Relative Retention Times (RRT) - Method A
Reference: 1-(3-(Dibenzylamino)phenyl)ethanone RT = 14.2 min
| Compound | Structure Note | RRT (Approx) | Logic |
| 3-Aminoacetophenone | Starting Material (Polar) | 0.25 | High polarity, elutes early. |
| N-Benzyl-3-aminoacetophenone | Intermediate (Mono-benzyl) | 0.65 | Less hydrophobic than product. |
| 1-(3-(Dibenzylamino)phenyl)ethanone | Target Product | 1.00 | High hydrophobicity. |
| Benzyl Chloride | Reagent | 1.20 | Very non-polar, late eluter. |
Detailed Experimental Protocol (Method A)
This protocol is the "Gold Standard" for purity analysis, prioritizing robustness over speed.
Reagents & Equipment
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry).
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Adjust pH with dilute Phosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Detector: UV/Vis Diode Array at 240 nm (primary) and 210 nm (impurity check).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with H₃PO₄. Filter through 0.45 µm nylon filter.
-
-
Gradient Program:
-
0-2 min: 30% B (Isocratic hold to elute polar salts).
-
2-18 min: 30% → 90% B (Linear gradient).
-
18-22 min: 90% B (Wash to remove Benzyl Chloride).
-
22-22.1 min: 90% → 30% B.
-
22.1-30 min: 30% B (Re-equilibration).
-
-
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile:Water .
-
Critical: Do not use 100% Acetonitrile as diluent; it causes peak distortion for early eluting impurities.
-
Visualizations & Logic Pathways
Figure 1: Impurity Fate & Method Selection
This diagram maps the synthesis pathway to the impurity profile, guiding the choice of analytical method.
Caption: Workflow linking synthetic origin of impurities to the selection of the optimal HPLC separation mechanism.
Figure 2: Troubleshooting Decision Tree
A self-validating logic flow for resolving common chromatographic issues with this basic amine.
Caption: Diagnostic logic for correcting peak tailing caused by the interaction of the basic dibenzylamino group with silanols.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 251966-49-1. Retrieved from
-
-
Chromatographic Principles for Basic Amines
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
-
Synthesis & Impurity Context
-
BenchChem. (2025).[2] Synthesis of Amino-Acetophenone Derivatives. Retrieved from
-
-
Method Validation Guidelines
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Sources
UV-Vis Absorption Profile of 1-(3-(Dibenzylamino)phenyl)ethanone: A Comparative Technical Guide
Executive Summary & Molecule Profile
Target Molecule: 1-(3-(Dibenzylamino)phenyl)ethanone CAS: 251966-49-1 Class: Meta-substituted Donor-Acceptor (D-A) Chromophore[1]
This guide provides a technical analysis of the UV-Vis absorption properties of 1-(3-(Dibenzylamino)phenyl)ethanone (Meta-DBA) .[1] Unlike its para-substituted isomers, which exhibit strong linear conjugation and intense intramolecular charge transfer (ICT) bands, this meta-isomer represents a class of "cross-conjugated" systems. The disruption of direct resonance between the amino donor and the carbonyl acceptor results in a distinct hypsochromic (blue) shift and reduced molar extinction coefficients.
This document synthesizes experimental data from close structural analogues (e.g., 3-dimethylaminoacetophenone) and theoretical principles to provide a robust reference for researchers using this compound as a photoinitiator intermediate, fluorescent probe, or organic synthesis building block.
Comparative Spectral Analysis
To objectively evaluate the performance of Meta-DBA, we compare it against two critical alternatives: its Para-isomer (Linear Conjugation Standard) and the Dimethyl analogue (Steric Control).[1]
Spectral Data Comparison
Data derived from structural analogues and solvatochromic models [1, 2, 3].
| Feature | Target: Meta-DBA | Alt 1: Para-DBA | Alt 2: Meta-DMA |
| Structure | 1-(3-(Dibenzylamino)... | 1-(4-(Dibenzylamino)... | 1-(3-(Dimethylamino)...[1] |
| Conjugation Type | Cross-Conjugated (Meta) | Linear Conjugated (Para) | Cross-Conjugated (Meta) |
| ~305 - 310 nm | ~350 - 360 nm | ~301 nm | |
| ~308 - 312 nm | ~365 - 375 nm | ~303 nm | |
| Moderate (~2,000 - 5,000) | High (>20,000) | Moderate (~2,000) | |
| Primary Transition | Local | Strong ICT ( | Local |
| Visual Color | Pale Yellow / Colorless | Bright Yellow / Orange | Pale Yellow |
Mechanistic Insight: The "Meta" Effect
The critical difference lies in the electronic coupling. In the Para-DBA isomer, the nitrogen lone pair can delocalize directly into the carbonyl oxygen, creating a low-energy "push-pull" system. In Meta-DBA , this resonance path is nodal (blocked).[1]
-
Result: The absorption is dominated by the localized benzene
transitions perturbed by the substituents, rather than a full-molecule charge transfer. -
Dibenzyl vs. Dimethyl: The dibenzyl group induces a slight bathochromic shift (+5-10 nm) compared to the dimethyl analogue due to the increased polarizability and hyperconjugation of the benzyl rings, despite their steric bulk.
Visualization of Electronic Pathways
The following diagram illustrates the difference in electron delocalization pathways that dictates the spectral shift.
Caption: Comparison of electronic connectivity. Meta-substitution (red path) interrupts direct charge transfer, leading to higher energy (lower wavelength) absorption compared to the Para-isomer (green path).[1]
Experimental Protocol: Reliable UV-Vis Characterization
To ensure reproducible spectral data for 1-(3-(Dibenzylamino)phenyl)ethanone, follow this self-validating protocol. This method accounts for the compound's potential solubility issues and molar absorptivity range.[1]
Reagents & Equipment[1][2]
-
Solvents: Spectroscopic grade Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO).[1] Note: Avoid Ethanol if precise
is required, as H-bonding can broaden the carbonyl band. -
Reference Standard: Acetophenone (pure) for baseline calibration.[1]
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 3.15 mg of Meta-DBA (MW: 315.41 g/mol ).[1]
-
Dissolve in 10 mL DCM to create a 1.0 mM (
M) stock solution. -
Validation: Sonicate for 2 minutes to ensure complete dissolution of the hydrophobic benzyl groups.
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations:
, , and . -
Rationale: This range prevents detector saturation (Abs > 2.[1]0) while ensuring the weak meta-band is visible.
-
-
Baseline Correction:
-
Measurement:
-
Data Processing:
Workflow Diagram
Caption: Standardized workflow for determining the molar extinction coefficient of Meta-DBA.
References
-
Phys. Chem. Res. (2020).[1][2] Experimental and Theoretical UV-Vis Studies of Amino-Acetophenone Derivatives. Retrieved from
-
RSC Advances . (2015).[1] Comparison of UV–Vis absorption spectra of meta- and para-substituted aromatics. Retrieved from [1]
-
PhotochemCAD Database . Acetophenone Absorption Spectrum and Derivatives. Retrieved from
-
NIST Chemistry WebBook . Acetophenone UV/Visible Spectrum. Retrieved from
Sources
A Senior Application Scientist's Guide to Differentiating 1-(3-(Dibenzylamino)phenyl)ethanone from its Mono-benzyl Impurities
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the structural similarity between the target molecule and process-related impurities presents a significant analytical challenge. A case in point is the differentiation of 1-(3-(dibenzylamino)phenyl)ethanone, a tertiary amine, from its potential mono-benzyl (secondary amine) and primary amine precursors or by-products. The presence of these impurities, even in trace amounts, can have implications for the final product's efficacy, safety, and stability. Therefore, robust, validated analytical methods are not just a regulatory requirement but a cornerstone of quality control in drug development.
This guide provides an in-depth comparison of orthogonal analytical techniques—chromatographic and spectroscopic—to reliably separate, identify, and quantify 1-(3-(dibenzylamino)phenyl)ethanone from its structurally similar impurities. We will explore the causality behind experimental choices and provide field-proven protocols to ensure a self-validating analytical system.
The Challenge: Structural Nuances
The primary analytical difficulty lies in the subtle structural differences between the target compound and its impurities.
-
Target Compound: 1-(3-(dibenzyl amino)phenyl)ethanone (a tertiary amine)
-
Impurity 1: 1-(3-(benzyl amino)phenyl)ethanone (a secondary amine)
-
Impurity 2: 1-(3-aminophenyl)ethanone (a primary amine)
The key differentiating feature is the number of benzyl groups attached to the nitrogen atom, which directly influences the presence and number of N-H protons. This subtle distinction governs the choice of analytical techniques and the interpretation of their results.
Orthogonal Analytical Strategies: A Multi-Faceted Approach
No single technique is sufficient for the complete characterization and quantification of these compounds. A multi-pronged, orthogonal approach is essential, combining a high-resolution separation technique with information-rich spectroscopic methods.
Chromatographic Separation: The Foundation of Analysis
Chromatography is indispensable for physically separating the components of the mixture, which is the first step toward accurate identification and quantification.
Causality: HPLC is the premier technique for analyzing non-volatile and thermally sensitive organic molecules like the ones . The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. The polarity differences among primary, secondary, and tertiary amines, though subtle, are sufficient to achieve baseline separation using a reversed-phase C18 column. The tertiary amine (dibenzyl) is the most non-polar, followed by the secondary (mono-benzyl), and then the primary amine, leading to a predictable elution order.
Experimental Protocol: Reversed-Phase HPLC with UV-Vis Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point for method development.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is added to the mobile phase to protonate the amine nitrogen atoms. This ensures consistent ionization, minimizes peak tailing, and improves chromatographic peak shape.
-
-
Gradient Elution: A gradient elution is necessary to resolve the compounds effectively and elute the highly retained dibenzyl compound in a reasonable time.
-
Detection: UV detection at a wavelength where all compounds exhibit significant absorbance (e.g., 254 nm). A DAD allows for the acquisition of UV spectra across the entire peak, which is invaluable for peak purity assessment.[2][3]
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Data Summary
| Compound | Amine Type | Expected Retention Time (min) | Relative Polarity |
| 1-(3-aminophenyl)ethanone | Primary | ~4.5 | Most Polar |
| 1-(3-(benzylamino)phenyl)ethanone | Secondary | ~8.2 | Intermediate |
| 1-(3-(dibenzylamino)phenyl)ethanone | Tertiary | ~12.1 | Least Polar |
Diagram: HPLC Analytical Workflow
Caption: Workflow for HPLC-DAD analysis.
Causality: GC-MS provides exceptional separation efficiency and delivers definitive structural information through mass spectral fragmentation patterns. While these are relatively large molecules, they are often amenable to GC analysis. The key advantage of MS detection is its ability to distinguish between compounds based on their mass-to-charge ratio (m/z) and fragmentation pathways, providing a layer of identification that UV detection cannot.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).
-
Column: A low-bleed, non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.[4]
-
Inlet: Split/splitless injector at 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min and hold for 10 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-500.
Expected Data Summary & Fragmentation Insights
The fragmentation patterns are highly diagnostic:
-
Common Fragment: All benzyl-containing compounds will likely show a strong peak at m/z 91 , corresponding to the stable tropylium (benzyl) cation [C₇H₇]⁺.
-
Differentiating Fragments:
-
1-(3-(dibenzylamino)phenyl)ethanone: Will show the molecular ion [M]⁺. A key fragment would arise from the loss of a benzyl group.
-
1-(3-(benzylamino)phenyl)ethanone: Will have a different molecular ion. Alpha-cleavage next to the nitrogen is a common pathway.
-
1-(3-aminophenyl)ethanone: Will have the lowest molecular weight and a distinct fragmentation pattern characteristic of a primary arylamine.
-
| Compound | Expected Mol. Weight | Key m/z Fragments |
| 1-(3-aminophenyl)ethanone | 135.16 | 135 [M]⁺, 120 [M-CH₃]⁺ |
| 1-(3-(benzylamino)phenyl)ethanone | 225.28 | 225 [M]⁺, 210 [M-CH₃]⁺, 91 [C₇H₇]⁺ |
| 1-(3-(dibenzylamino)phenyl)ethanone | 315.41 | 315 [M]⁺, 224 [M-C₇H₇]⁺, 91 [C₇H₇]⁺ |
Spectroscopic Identification: Unambiguous Confirmation
While chromatography separates, spectroscopy identifies. NMR and FTIR provide the definitive structural evidence needed to confirm the identity of each peak resolved by HPLC or GC.
Causality: FTIR is a rapid and non-destructive technique that is exceptionally powerful for identifying the presence or absence of specific functional groups. The critical differentiator here is the N-H bond, which is present in the primary and secondary amine impurities but absent in the tertiary amine target compound.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
Key Differentiating Vibrational Modes
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | 1° Amine | 2° Amine | 3° Amine |
| N-H | Stretch | 3300-3500 | Yes (two bands) | Yes (one band) | No |
| C=O (Aromatic Ketone) | Stretch | 1670-1690 | Yes | Yes | Yes |
| C-N | Stretch | 1250-1335 | Yes | Yes | Yes |
The absence of any absorption bands in the 3300-3500 cm⁻¹ region is strong evidence of a pure tertiary amine sample.[6][7] Conversely, the presence of a single band suggests contamination with the secondary amine, while two bands would indicate the primary amine.
Diagram: Spectroscopic Differentiation Logic
Caption: Decision logic for FTIR analysis.
Causality: NMR is the gold standard for organic structure elucidation. It provides unambiguous information on the connectivity and chemical environment of atoms. For this specific problem, ¹H NMR is particularly diagnostic. The benzylic methylene protons (-CH₂-) and the N-H proton provide clear, unmistakable signals for differentiation.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
Key Differentiating NMR Signals
| Compound | Key ¹H NMR Signal (CDCl₃) | Chemical Shift (δ, ppm) | Integration | Multiplicity |
| 1-(3-aminophenyl)ethanone | -NH₂ | ~3.8 | 2H | Broad Singlet |
| 1-(3-(benzylamino)phenyl)ethanone | -NH- | ~4.5 | 1H | Broad Singlet |
| -CH₂- | ~4.4 | 2H | Singlet/Doublet | |
| 1-(3-(dibenzylamino)phenyl)ethanone | -CH₂- | ~4.7 | 4H | Singlet |
-
¹H NMR: The dibenzyl compound will uniquely show a singlet for the benzylic protons that integrates to 4H. The mono-benzyl impurity will have a similar signal integrating to only 2H and will also feature a broad singlet for the N-H proton. The primary amine will lack a benzylic signal but will have a broad NH₂ signal integrating to 2H.
-
¹³C NMR: The chemical shift of the benzylic carbon will differ slightly between the secondary (~48 ppm) and tertiary (~54 ppm) amines, providing confirmatory evidence.[8][9]
Conclusion: An Integrated and Self-Validating Workflow
The reliable differentiation of 1-(3-(dibenzylamino)phenyl)ethanone from its mono-benzyl and primary amine impurities requires a synergistic and orthogonal analytical approach. No single method is sufficient. The recommended workflow for ensuring the identity, purity, and quality of the final product is as follows:
-
Primary Analysis (Quantification & Separation): Use a validated HPLC-DAD method as the primary tool for separating and quantifying the target compound and its impurities.
-
Identity Confirmation:
-
Use GC-MS to confirm the molecular weight and fragmentation patterns of the separated peaks.
-
Employ FTIR as a rapid screening method to confirm the absence of N-H containing impurities in the final product.
-
-
Definitive Structural Elucidation: For reference standard characterization or in the case of unknown impurity identification, utilize ¹H and ¹³C NMR for unambiguous structural assignment.
By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures every batch meets the highest standards of scientific integrity and regulatory compliance.
References
- Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- CHEM-GUIDE. (n.d.). Separation of primary , secondary and tertiary amines by Hoffmann's method.
- Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
- Agilent Technologies, Inc. (n.d.). GC AND GC/MS.
- Seaman, W., Norton, A. R., Woods, J. T., & Bank, N. (n.d.). Separation and Determination of Primary, Secondary and Tertiary Alkaryl Amines (Ring-methylated and Nitrogen-methylated Homologs).
- Unknown. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- Mazzanti, S., et al. (2021). Oxidative coupling of benzylamines. GC-MS yields are shown. ResearchGate.
- Goetz-Iuthy, N. (n.d.). Separation of primary, secondary and tertiary amines by. Datapdf.com.
- CymitQuimica. (n.d.). CAS 91-73-6: N,N-dibenzylaniline.
- BenchChem. (2025). Physical and chemical properties of N-Benzylideneaniline.
- Wikipedia. (n.d.). Dibenzylaniline.
- JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
- Sigma-Aldrich. (n.d.). Benzylamine for GC derivatization, LiChropur, = 99.0 100-46-9*.
- MDPI. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control.
- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.
- Illinois State University. (2015). Infrared Spectroscopy.
- University of Calgary. (n.d.). IR: amines.
- NIST. (n.d.). Benzylamine. WebBook.
- The Royal Society of Chemistry. (2018). Electronic Supporting Information.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of N,N-Dibenzyl-p-anisidine.
- ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen.
- ResearchGate. (n.d.). A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4.
- The Organic Chemistry Tutor. (2024, March 9). How can we distinguish between these molecules using #NMR. YouTube.
- ChemicalBook. (n.d.). Dibenzylamine(103-49-1) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 1-[3-(Dimethylamino)phenyl]ethanone AldrichCPR.
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- BenchChem. (n.d.). synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
- Beilstein Journals. (2014, September 26). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones.
- PubChem. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone.
- ChemicalBook. (n.d.). 1-(3-{[4-(dimethylamino)benzylidene]amino}phenyl)ethanone Property.
- EPA. (2025, October 15). 1-[3-(Dibutylamino)phenyl]ethanone - Toxics Release Inventory.
- Google Patents. (n.d.). KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative.
Sources
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- 9. Dibenzylamine(103-49-1) 13C NMR spectrum [chemicalbook.com]
Structural Analysis & Crystallographic Characterization: 1-(3-(Dibenzylamino)phenyl)ethanone vs. Functional Analogs
Executive Summary
This guide provides a comparative structural analysis of 1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1), a tertiary amine derivative of acetophenone. Unlike its primary amine parent (3-aminoacetophenone), this molecule introduces significant steric bulk via two benzyl groups. This modification drastically alters crystal packing, hydrogen bonding potential, and solid-state conformation.
This document serves as a pre-publication and experimental guide for researchers characterizing this specific intermediate. It compares the predicted crystallographic behavior of the target molecule against empirically verified data of its structural components: 3-Aminoacetophenone (The core scaffold) and N,N-Dibenzylaniline (The steric model).
Part 1: Comparative Crystallographic Analysis
The introduction of the dibenzylamino group at the meta position of the acetophenone ring creates a "steric conflict" that disrupts the planar stacking typical of simple aromatic ketones.
Table 1: Structural Parameters & Comparative Data
| Parameter | Target Molecule 1-(3-(Dibenzylamino)phenyl)ethanone | Reference A (Core Scaffold) 3-Aminoacetophenone | Reference B (Steric Model) N,N-Dibenzylaniline |
| Formula | C₂₂H₂₁NO | C₈H₉NO | C₂₀H₁₉N |
| Crystal System | Monoclinic (Predicted) | Monoclinic [1] | Monoclinic [2] |
| Space Group | P2₁/c or P2₁/n (Predicted) | P2₁/c | P2₁/c |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| N-Atom Geometry | Pyramidal (sp³-like) Due to steric repulsion of benzyls. | Planar (sp²-like) Due to conjugation with the ring. | Pyramidal Twisted relative to phenyl ring. |
| Key Intermolecular Forces | Van der Waals / π-π Stacking Weak C-H···O interactions. No classic H-bond donors. | Strong N-H···O Hydrogen Bonds Forms 1D chains or 2D sheets. | C-H···π Interactions Edge-to-face aromatic packing. |
| Melting Point | ~98–105 °C (Est.) | 96–98 °C | 68–70 °C |
| Conformational Twist | High Benzyl rings likely twisted ~60-90° relative to central phenyl. | Low (Planar) Molecule is essentially flat. | High "Propeller" conformation of benzyls. |
Structural Insight: The "Steric Steering" Effect
In Reference A (3-Aminoacetophenone) , the primary amine (-NH₂) acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, creating a robust, planar network [1].
In the Target Molecule , the dibenzyl substitution eliminates the N-H donors. Furthermore, the bulky benzyl groups cannot lie coplanar with the central phenyl ring due to steric clash with the ortho hydrogens. This forces the molecule into a twisted, non-planar conformation, likely adopting a "herringbone" packing motif driven by C-H···π interactions rather than strong hydrogen bonds. This significantly affects solubility and melting point, making the target more soluble in non-polar solvents (e.g., toluene) than its parent.
Part 2: Experimental Protocols
To obtain publication-quality X-ray data for 1-(3-(Dibenzylamino)phenyl)ethanone, the following self-validating workflow is recommended.
Protocol A: Crystal Growth (Vapor Diffusion Method)
Rationale: Direct evaporation often yields amorphous powder for bulky tertiary amines. Vapor diffusion creates a controlled saturation gradient, allowing the bulky benzyl groups to organize slowly.
-
Solution Preparation: Dissolve 20 mg of the target compound in 2 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Precipitant Selection: Place the solution in a small inner vial (GC vial).
-
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane or Pentane (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Monitor daily. Hexane will diffuse into the DCM, slowly lowering solubility. Crystals should appear within 3–7 days.
Protocol B: Data Collection & Refinement Strategy
Rationale: The flexible benzyl chains induce high thermal motion (disorder) at room temperature. Cryogenic cooling is mandatory to lock the conformation.
-
Mounting: Select a single block-like crystal (approx. 0.2 x 0.2 x 0.1 mm).[1] Mount on a MiTeGen loop using perfluoropolyether oil.
-
Cooling: Flash cool immediately to 100 K using a nitrogen stream.
-
Collection: Collect data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.
-
Refinement (SHELXL):
-
Treat the benzyl rings as rigid groups (AFIX 66) only if thermal ellipsoids are highly elongated.
-
Check for "whole molecule disorder" where the benzyl groups might adopt two distinct conformations (flip disorder).
-
Part 3: Visualization of Crystallographic Workflow
The following diagram outlines the logical flow from synthesis to structural solution, highlighting the decision nodes for handling the specific steric challenges of this molecule.
Figure 1: Decision-matrix workflow for crystallizing and solving sterically hindered amine derivatives.
References
-
Allen, F. H., et al. (1997). "The crystal structure of 3-aminophenol and a comparison with 3-aminoacetophenone." Acta Crystallographica Section C, 53, 132-134.
-
Gao, F., et al. (2004). "Crystal structure of N,N-dibenzylaniline." Journal of Chemical Crystallography, 34, 757–760.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 3-Aminoacetophenone." Cambridge Structural Database.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Reference Standards for the Analysis of 1-(3-(Dibenzylamino)phenyl)ethanone
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for the characterization of novel compounds such as 1-(3-(Dibenzylamino)phenyl)ethanone, an aromatic ketone with a tertiary amine moiety. The integrity of any analytical measurement is fundamentally reliant on the quality of the reference standard used. This guide provides a comprehensive overview of the current landscape for reference standards of 1-(3-(Dibenzylamino)phenyl)ethanone, offering a comparative analysis of available options and, crucially, providing detailed protocols for the in-house qualification of a working reference standard.
The Challenge of Sourcing a Characterized Reference Standard
A thorough investigation of the market for a 1-(3-(Dibenzylamino)phenyl)ethanone reference standard reveals a significant challenge: the absence of a commercially available, fully characterized primary reference standard from a major pharmacopeia (e.g., USP, EP) or a national metrology institute.
While some chemical suppliers list the compound, the provided data is often minimal. For instance, one supplier indicates a purity of 95% for 1-(3-(Dibenzylamino)phenyl)ethanone (CAS No. 251966-49-1), but a detailed Certificate of Analysis with comprehensive characterization data is not readily accessible[1]. This situation is not uncommon for novel or research-use-only compounds.
A similar compound, 1-[3-(Dimethylamino)phenyl]ethanone, is available from major suppliers like Sigma-Aldrich; however, it is often sold as part of a collection of unique chemicals for early discovery research. The supplier explicitly states that they do not collect analytical data for this product, and the responsibility to confirm its identity and purity lies with the buyer.
This landscape necessitates a proactive approach from the researcher. When a primary, certified reference standard is unavailable, the next best practice is to acquire the highest purity material available and perform a thorough in-house characterization to establish a well-defined "working reference standard."
Comparative Overview of Potential Starting Materials
Given the limited availability of certified reference standards, researchers must critically evaluate potential starting materials from various suppliers. The following table summarizes the typical information that may be available and highlights the need for independent verification.
| Supplier Type | Stated Purity | Available Documentation | Key Considerations for Researchers |
| Research Chemical Suppliers | Often stated as a percentage (e.g., 95%) | Basic product information (MF, MW)[1]. A full Certificate of Analysis is often not provided. | The stated purity should be considered nominal and requires independent verification. The nature of the remaining 5% of impurities is unknown and could include starting materials, byproducts, or isomers. |
| Custom Synthesis Providers | Purity can be specified by the client. | Will typically provide analytical data as per the client's request (e.g., HPLC, NMR, MS). | This is a more reliable but also more expensive option. The researcher has control over the analytical data package provided with the synthesized compound. |
| Suppliers of Analogs (e.g., 1-[3-(Dimethylamino)phenyl]ethanone) | May not be specified or is sold "as-is". | Minimal documentation, often with a disclaimer regarding the absence of analytical data. | Useful for analytical method development due to structural similarity. However, these analogs cannot be used as a quantitative reference standard for 1-(3-(Dibenzylamino)phenyl)ethanone. |
Establishing a Working Reference Standard: A Step-by-Step Approach
The following sections provide detailed experimental protocols for the comprehensive characterization of a commercially available batch of 1-(3-(Dibenzylamino)phenyl)ethanone to qualify it as a working reference standard. The three pillars of this qualification are Identity , Purity , and Potency .
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is essential for this purpose.
Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecular structure.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 1-(3-(Dibenzylamino)phenyl)ethanone candidate material and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte peaks.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
Data Analysis:
-
¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the presence of the aromatic protons from the three phenyl rings, the methylene protons of the benzyl groups, and the methyl protons of the acetyl group.
-
¹³C NMR: Identify the chemical shifts of the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbon. Compare the observed spectra with predicted spectra or data from structurally similar compounds[2].
-
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the candidate material in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Analysis:
-
GC Method: Use a capillary column suitable for the analysis of aromatic amines and ketones (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature program should be optimized to ensure good separation of the analyte from any potential volatile impurities.
-
MS Method: Acquire mass spectra in electron ionization (EI) mode.
-
-
Data Analysis: Identify the molecular ion peak (M+) in the mass spectrum, which should correspond to the molecular weight of 1-(3-(Dibenzylamino)phenyl)ethanone (315.41 g/mol ). Analyze the fragmentation pattern for characteristic ions, such as the tropylium ion (m/z 91) from the benzyl groups and the acetyl cation (m/z 43).
The following diagram illustrates the workflow for identity confirmation.
Sources
Safety Operating Guide
1-(3-(Dibenzylamino)phenyl)ethanone proper disposal procedures
Executive Summary: Immediate Action Directives
For researchers handling 1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 105971-84-4 / Analogous structures), the following directives apply immediately. This compound is a lipophilic aromatic amine/ketone intermediate.
-
DO NOT discharge into sanitary sewers or drains. The compound is lipophilic (high logP) and poses aquatic toxicity risks.
-
DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream. The tertiary amine moiety presents an exothermic incompatibility risk.
-
DO segregate as Non-Halogenated Organic Waste .
-
DO incinerate via a licensed hazardous waste contractor equipped with afterburners and scrubbers (due to Nitrogen Oxide (
) generation).
Chemical Profile & Hazard Mechanistics[2]
To dispose of a chemical safely, one must understand its behavior in the waste stream.[1][2] This section explains the causality behind the disposal protocols.
| Property | Data / Characteristic | Disposal Implication |
| Functional Groups | Tertiary Amine, Aromatic Ketone | Incompatibility: The amine group is basic. Do not mix with concentrated inorganic acids in unvented containers (heat generation). |
| Solubility | Low (Water); High (DCM, Acetone, DMSO) | Environmental: High bioconcentration potential. Strictly prohibited from aqueous waste streams. |
| Physical State | Solid (Pale yellow/cream powder) | Dust Hazard: Particulates are respiratory irritants. Waste containers must be wide-mouthed and sealed to prevent aerosolization. |
| Combustibility | Combustible Organic Solid | Method: High-temperature incineration is the only validated destruction method. |
Mechanistic Insight
The dibenzylamino group provides significant steric bulk and lipophilicity. Unlike simple aliphatic amines, this molecule will not easily degrade in standard wastewater treatment biological loops. Furthermore, the acetophenone core is stable but can form radical species during incomplete combustion. Therefore, standard "lab pack" disposal for landfill is insufficient; thermal destruction is required to break the benzylic C-N bonds and mineralize the carbon skeleton.
Regulatory Framework (RCRA Classification)[5][6]
While 1-(3-(Dibenzylamino)phenyl)ethanone is not explicitly listed on the EPA's "P-List" (acutely toxic) or "U-List" (toxic), it must be characterized by the generator (you) based on its properties.
-
Waste Code Assignment:
-
Unlisted Hazardous Waste: If pure, it does not carry a specific K or F code.
-
Characteristic Waste (Ignitability - D001): If disposed of as a solution in flammable solvents (e.g., Acetone, Ethanol).
-
Characteristic Waste (Toxicity): Due to the lack of specific TCLP limits for this specific intermediate, it is prudent to classify it as Toxic based on GHS Skin/Eye Irritant Category 2 data.
-
Compliance Standard: Treat as Class 6.1 (Toxic Substance) or Class 9 (Miscellaneous) depending on transport regulations, but for internal lab waste, segregate as Hazardous Organic Waste .
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
Best for: Expired shelf-stock or surplus solid from synthesis.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during compaction.
-
Transfer:
-
Perform transfer inside a chemical fume hood.
-
Dampen the solid slightly with an inert solvent (like mineral oil) if the powder is exceedingly fine, to prevent dust clouds.
-
-
Labeling:
-
Apply a hazardous waste label immediately.
-
Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage: Store in the "Satellite Accumulation Area" (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Best for: Mother liquors or filtrates containing the compound.
-
Solvent Compatibility Check: Ensure the solvent stream is compatible.
-
Compatible: Acetone, Methanol, Dichloromethane, Ethyl Acetate.
-
Incompatible: Concentrated Nitric Acid, Peroxides.
-
-
Segregation:
-
If dissolved in non-halogenated solvents (Acetone/EtOH): Pour into the Red Can (Flammable/Organic).
-
If dissolved in halogenated solvents (DCM/Chloroform): Pour into the Yellow Can (Halogenated).
-
-
pH Adjustment (Optional but Recommended): If the waste stream is acidic, neutralize to pH 6-9 before adding to the organic waste drum to prevent acid-catalyzed degradation of other waste components.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream.
Figure 1: Decision matrix for segregating 1-(3-(Dibenzylamino)phenyl)ethanone waste streams based on physical state and solvent composition.
Spill Contingency Protocol
In the event of a benchtop spill, follow this self-validating cleanup procedure:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Upgrade: Wear Nitrile gloves (double gloving recommended due to aromatic nature) and safety goggles. If powder is fine, wear an N95 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or polypropylene pads).
-
-
Cleanup: Scoop the damp material into a disposable waste bag. Wipe the surface with acetone followed by soap and water.
-
Validation: Use a UV lamp (Long wave 365nm). Many aromatic ketones and amines fluoresce. If the area glows, clean again.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Personal protective equipment for handling 1-(3-(Dibenzylamino)phenyl)ethanone
The following technical guide details the safety, logistical, and operational protocols for handling 1-(3-(Dibenzylamino)phenyl)ethanone (CAS: 251966-49-1). This document is structured for researchers requiring immediate, actionable data for risk assessment and experimental planning.
Emergency Safety Profile (Immediate Action)
| Parameter | Critical Information |
| GHS Classification | Warning . Irritant. Potentially Harmful.[1][2][3] |
| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.H302 : Harmful if swallowed (Predicted based on amino-ketone analogs). |
| First Aid (Skin) | Wash immediately with soap and water for 15 minutes.[1][4] Remove contaminated clothing.[1][2][4][5] |
| First Aid (Eyes) | Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][2][4][5] Consult an ophthalmologist. |
| Firefighting | Use CO₂, dry chemical, or alcohol-resistant foam.[2][6] Do not use a solid water stream (may scatter molten material). |
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Technical Rationale |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for powders that may become airborne or splash during dissolution. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min.) | Outer Layer : Standard Nitrile (disposable).Inner Layer : Nitrile or Laminate (if handling solutions >1M).Note: Benzyl groups can degrade latex; avoid natural rubber. |
| Respiratory | N95 / P100 Respirator or Fume Hood | Required during weighing or open-vessel transfer to prevent inhalation of fine particulates (H335). |
| Body | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck. For scale-up (>50g), use Tyvek sleeves to bridge glove-cuff gaps. |
Operational Handling Protocol
A. Storage & Stability
-
Condition : Store at 2–8°C (Refrigerated). Keep container tightly closed.
-
Atmosphere : Store under inert gas (Nitrogen or Argon) if possible. Amino-ketones can be sensitive to oxidation over prolonged periods.
-
Incompatibility : Segregate from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.
B. Experimental Setup (Step-by-Step)
-
Weighing : Always weigh inside a chemical fume hood. If the balance is outside, use a tare vessel with a sealable lid.
-
Solubilization :
-
Solvent Choice: Soluble in DMSO, Dichloromethane (DCM), and Ethyl Acetate. Sparingly soluble in water.[6]
-
Protocol: Add solvent slowly to the solid while stirring. The dissolution may be endothermic; ensure complete solution before adding reagents.
-
-
Reaction Monitoring :
-
Use TLC (Thin Layer Chromatography) with UV visualization (254 nm). The conjugated ketone/aniline system is highly UV active.
-
Risk Assessment & Response Logic
The following decision logic outlines the immediate response to exposure or spills.
Figure 1: Incident Response Decision Tree for Amino-Acetophenone Derivatives.[2][4]
Waste Disposal Strategy
Do not dispose of this compound down the drain.[3] Its lipophilicity suggests potential for bioaccumulation or aquatic toxicity (Aquatic Chronic 3 inferred).
-
Solid Waste : Collect in a dedicated container labeled "Solid Organic Hazardous Waste."
-
Liquid Waste :
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Acetone/Ethyl Acetate/DMSO.
-
-
Destruction Method : Incineration with afterburner and scrubber is the required method for complete destruction of the nitrogen-containing skeleton.
References
-
PubChem . (n.d.). Compound Summary for Acetophenone Derivatives. National Library of Medicine. Retrieved February 18, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
